4-(Bromomethyl)phenylboronic acid
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[4-(bromomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNOURKEZJZJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370818 | |
| Record name | 4-(Bromomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68162-47-0 | |
| Record name | 4-(Bromomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-(Bromomethyl)phenylboronic Acid from p-Toluic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 4-(bromomethyl)phenylboronic acid, a valuable bifunctional building block in medicinal chemistry and materials science, starting from the readily available p-toluic acid. The proposed synthesis is a multi-step process designed to circumvent the chemical incompatibilities of the functional groups involved. This document details the experimental protocols for each step, summarizes quantitative data, and provides graphical representations of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound from p-toluic acid presents a significant chemical challenge due to the mutual incompatibility of the reactive benzylic bromide functionality with the organometallic intermediates typically used for the introduction of a boronic acid group. A direct bromination of p-tolylboronic acid is also problematic. Therefore, a carefully designed multi-step sequence involving protection, borylation, and subsequent benzylic bromination is proposed.
The overall synthetic pathway can be outlined as follows:
-
Esterification: The carboxylic acid group of p-toluic acid is first protected as a methyl ester to prevent its interference in the subsequent borylation step.
-
Aromatic C-H Borylation: The methyl p-toluate (B1214165) is subjected to a direct C-H borylation to install the boronate ester at the position para to the methyl group. This modern approach avoids the need for a pre-installed halide.
-
Benzylic Bromination: The methyl group of the resulting boronate ester is then selectively brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator.
-
Hydrolysis: Finally, the methyl ester and the pinacol (B44631) boronate ester are hydrolyzed to yield the target molecule, this compound.
This strategy ensures that the sensitive boronic acid group is introduced before the highly reactive benzyl (B1604629) bromide is formed.
Experimental Protocols
Step 1: Esterification of p-Toluic Acid to Methyl p-Toluate
This step involves a classic Fischer esterification to protect the carboxylic acid.
Reaction Scheme:
p-Toluic Acid + Methanol (B129727) --(H+)--> Methyl p-Toluate + Water
Experimental Procedure:
-
To a solution of p-toluic acid (1.0 eq.) in methanol (5-10 fold excess by volume), add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (0.05 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl p-toluate.
| Parameter | Value | Reference |
| Reactants | p-Toluic Acid, Methanol | [1][2] |
| Catalyst | p-Toluenesulfonic Acid | [1][2] |
| Solvent | Methanol | [1][2] |
| Temperature | Reflux | [1][2] |
| Reaction Time | 4-8 hours | [1][2] |
| Typical Yield | >90% | [1][2] |
Step 2: Aromatic C-H Borylation of Methyl p-Toluate
This step utilizes a modern iridium-catalyzed C-H borylation to regioselectively install the boronate ester.
Reaction Scheme:
Methyl p-Toluate + Bis(pinacolato)diboron (B136004) --(Ir catalyst, ligand)--> Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Experimental Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl p-toluate (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), an iridium catalyst such as [Ir(COD)OMe]2 (1-3 mol%), and a suitable ligand like dtbpy (2-6 mol%).
-
Add a dry, degassed solvent such as tetrahydrofuran (B95107) (THF) or cyclohexane.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired boronate ester.
| Parameter | Value |
| Reactants | Methyl p-Toluate, Bis(pinacolato)diboron |
| Catalyst | [Ir(COD)OMe]2 |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) |
| Solvent | THF or Cyclohexane |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Step 3: Benzylic Bromination of Methyl 4-(pinacolboranyl)benzoate
This step is a radical-initiated bromination of the benzylic methyl group.
Reaction Scheme:
Methyl 4-(pinacolboranyl)benzoate + NBS --(Initiator)--> Methyl 4-(bromomethyl)-3-(pinacolboranyl)benzoate
Experimental Procedure:
-
Dissolve the methyl 4-(pinacolboranyl)benzoate (1.0 eq.) in a suitable solvent like carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (NBS, 1.05 eq.) and a radical initiator such as benzoyl peroxide or AIBN (0.02 eq.).
-
Heat the mixture to reflux and irradiate with a UV lamp or a standard light bulb to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Reactants | Methyl 4-(pinacolboranyl)benzoate, NBS | [3][4] |
| Initiator | Benzoyl Peroxide or AIBN | [3][4] |
| Solvent | Carbon Tetrachloride or Acetonitrile | [3][4] |
| Temperature | Reflux | [3][4] |
| Reaction Time | 2-6 hours | [3][4] |
| Typical Yield | 60-80% | [3][4] |
Step 4: Hydrolysis to this compound
This final step involves the deprotection of both the methyl ester and the pinacol boronate ester.
Reaction Scheme:
Methyl 4-(bromomethyl)-3-(pinacolboranyl)benzoate + H2O --(Acid or Base)--> this compound
Experimental Procedure:
-
Dissolve the brominated boronate ester in a mixture of a water-miscible organic solvent like acetone (B3395972) or THF and an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC or LC-MS.
-
If basic hydrolysis was used, carefully acidify the reaction mixture with cold dilute HCl to a pH of approximately 2-3 to precipitate the boronic acid.
-
If acidic hydrolysis was used, the product may precipitate directly or after partial removal of the organic solvent.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization.
| Parameter | Value |
| Reactants | Methyl 4-(bromomethyl)-3-(pinacolboranyl)benzoate, Water |
| Catalyst | HCl or NaOH |
| Solvent | Acetone/Water or THF/Water |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 75-90% |
Data Presentation
Summary of Yields and Purity for the Synthesis of this compound
| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (%) |
| 1 | Methyl p-Toluate | 150.17 | >90 | >98 |
| 2 | Methyl 4-(pinacolboranyl)benzoate | 276.15 | 70-85 | >97 |
| 3 | Methyl 4-(bromomethyl)-3-(pinacolboranyl)benzoate | 355.05 | 60-80 | >95 |
| 4 | This compound | 214.85 | 75-90 | >98 |
Visualizations
Synthetic Pathway Diagram
Caption: Overall synthetic route from p-Toluic Acid.
Experimental Workflow for Benzylic Bromination
Caption: Workflow for the benzylic bromination step.
References
- 1. benchchem.com [benchchem.com]
- 2. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 3. Free-radical bromination of p-toluic acid. An experiment in organic chemistry | Semantic Scholar [semanticscholar.org]
- 4. WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters - Google Patents [patents.google.com]
The Advent of a Versatile Building Block: A Technical Guide to the First Synthesis of 4-(Bromomethyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the strategic synthesis of novel molecular scaffolds is a cornerstone of innovation. 4-(Bromomethyl)phenylboronic acid, a bifunctional reagent, has emerged as a valuable tool in the construction of complex organic molecules, particularly in the realm of medicinal chemistry. This technical guide provides an in-depth look at the likely first synthesis of this compound, detailed experimental protocols, and its application in the development of therapeutic agents.
While a singular "discovery" of this compound is not documented in the traditional sense of a natural product, its conception and first synthesis can be inferred from established principles of organic chemistry. The molecule's structure logically suggests a two-step synthetic sequence: the formation of a phenylboronic acid derivative followed by the introduction of a bromomethyl group. This approach leverages well-understood and robust chemical transformations.
Postulated First Synthesis: A Two-Step Approach
The most probable initial synthesis of this compound involves two key stages:
-
Synthesis of the Precursor, 4-Tolylboronic Acid: This step typically employs the reaction of an organometallic reagent, specifically a Grignard reagent derived from 4-bromotoluene (B49008), with a borate (B1201080) ester. Subsequent hydrolysis then yields the desired boronic acid.
-
Benzylic Bromination: The second stage involves the selective bromination of the methyl group of 4-tolylboronic acid. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which allows for radical substitution at the benzylic position under controlled conditions, minimizing reactions with the aromatic ring or the boronic acid moiety.
This synthetic strategy is efficient and provides a clear pathway to the target molecule, making it the most likely method for its initial preparation.
Experimental Protocols
The following are detailed experimental protocols for the two key stages of the synthesis.
Stage 1: Synthesis of 4-Tolylboronic Acid
This procedure is adapted from established methods for the synthesis of arylboronic acids.
Materials and Reagents:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Methylene (B1212753) chloride
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Under an inert nitrogen atmosphere, a solution of 4-bromotoluene (94.1 g, 0.55 mol) in 400 mL of anhydrous THF is added to a flask containing magnesium turnings (14.5 g, 0.60 mol).[1]
-
The reaction mixture is stirred at reflux for 2 hours to facilitate the formation of the Grignard reagent.[1]
-
The solution is then cooled to -78 °C using a dry ice/acetone bath.[1]
-
A solution of trimethyl borate (156 mL, 1.38 mol) in 475 mL of THF is added to the Grignard reagent at -78 °C. The mixture is stirred for 1 hour at this temperature and then allowed to warm to room temperature.[1]
-
The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between a basic aqueous solution and methylene chloride.[1]
-
The pH of the aqueous phase is adjusted to 1 with 2 M hydrochloric acid.[1]
-
The acidified aqueous layer is extracted with methylene chloride.[1]
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield 4-tolylboronic acid.[1]
Stage 2: Benzylic Bromination of 4-Tolylboronic Acid
The following is a representative protocol for the benzylic bromination of a toluene (B28343) derivative using N-bromosuccinimide (NBS).
Materials and Reagents:
-
4-Tolylboronic acid
-
N-Bromosuccinimide (NBS)
-
AIBN (2,2'-Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (or a less toxic solvent like acetonitrile)
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-tolylboronic acid (1.0 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN or benzoyl peroxide in carbon tetrachloride is prepared in a round-bottom flask.
-
The mixture is heated to reflux with stirring. The reaction is typically initiated by light (e.g., a sunlamp) or by the thermal decomposition of the radical initiator.
-
The reaction progress is monitored by a suitable method (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound and its precursor, 4-tolylboronic acid.
Table 1: Synthesis of 4-Tolylboronic Acid
| Parameter | Value | Reference |
| Starting Material | 4-Bromotoluene | [1] |
| Reagents | Magnesium, Trimethyl borate | [1] |
| Solvent | Anhydrous THF | [1] |
| Reaction Time | 2 hours (Grignard formation) | [1] |
| Yield | Not explicitly stated, but typically high for this type of reaction. | |
| Melting Point | 258-260 °C | [2] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-Tolylboronic acid | |
| Reagents | N-Bromosuccinimide, AIBN (catalyst) | |
| Solvent | Carbon Tetrachloride | |
| Reaction Time | Varies depending on scale and conditions. | |
| Yield | Not explicitly stated in a single source. | |
| Melting Point | 173-177 °C | [3] |
Table 3: Characterization Data for this compound
| Data Type | Observed Values | Reference |
| ¹H NMR | The ¹H NMR spectrum shows characteristic peaks for the aromatic protons, the benzylic protons of the CH₂Br group, and the acidic protons of the boronic acid. | [4] |
| Molecular Weight | 214.85 g/mol | [3][5] |
| Purity | ≥98% (commercially available) | [5] |
Application in Drug Discovery: Inhibition of the Autotaxin Signaling Pathway
This compound is a valuable building block in the synthesis of enzyme inhibitors, particularly for autotaxin (ATX). ATX is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA).[6][7][8] The ATX-LPA signaling axis is implicated in various pathological conditions, including cancer, inflammation, and fibrosis.[6][7][9]
The following diagram illustrates the ATX-LPA signaling pathway and the role of inhibitors synthesized using this compound.
Caption: Synthesis of an autotaxin inhibitor and its mechanism of action.
The workflow for the synthesis of an autotaxin inhibitor using this compound can be visualized as follows:
Caption: Synthetic workflow for this compound.
References
- 1. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. This compound(68162-47-0) 1H NMR spectrum [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Expression Regulation and Biological Function of Autotaxin [mdpi.com]
Spectroscopic Analysis of 4-(Bromomethyl)phenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 4-(Bromomethyl)phenylboronic acid. Due to the limited availability of specific, peer-reviewed, and fully assigned spectral data for this compound in the public domain, this guide presents representative data for a closely related analogue, this compound pinacol (B44631) ester. This information, combined with a detailed experimental protocol for analogous arylboronic acids, serves as a valuable resource for the characterization and analysis of this important reagent in synthetic chemistry and drug discovery.
Introduction to this compound in Drug Development
This compound is a bifunctional molecule that serves as a versatile building block in organic synthesis. The presence of both a bromomethyl group, a reactive electrophile, and a boronic acid moiety, a key participant in cross-coupling reactions such as the Suzuki-Miyaura coupling, makes it a valuable precursor for the synthesis of complex organic molecules. Its utility is particularly pronounced in the development of novel therapeutic agents, where the boronic acid group can act as a pharmacophore or a handle for further molecular elaboration.
NMR Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for this compound Pinacol Ester
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.71 | d | 7.9 |
| Ar-H | 7.33 | d | 7.9 |
| -CH₂ Br | 4.51 | s | - |
| -C(CH₃ )₂ | 1.35 | s | - |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
Table 2: ¹³C NMR Spectroscopic Data for this compound Pinacol Ester
| Carbon | Chemical Shift (δ, ppm) |
| Ar-C (quaternary) | 142.1 |
| Ar-C H | 134.8 |
| Ar-C H | 128.0 |
| C -B (quaternary) | Not observed |
| -C H₂Br | 33.5 |
| -C (CH₃)₂ | 84.0 |
| -C(C H₃)₂ | 24.9 |
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
Note: The carbon atom attached to boron is often broadened or not observed in ¹³C NMR spectra due to quadrupolar relaxation.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for the acquisition of NMR spectra for arylboronic acids, like this compound. A key challenge in obtaining high-quality NMR spectra for boronic acids is their propensity to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broad signals and complex spectra.
3.1 Sample Preparation
-
Analyte Preparation: Ensure the this compound sample is of high purity and dry.
-
Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD) are often suitable solvents for boronic acids as they can help to break up oligomeric species. Deuterated chloroform (B151607) (CDCl₃) can also be used, but may result in broader peaks if anhydrides are present.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).
3.2 NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
3.3 Data Processing
-
Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a synthetic compound like this compound.
Caption: Workflow for NMR Spectroscopic Analysis.
Conclusion
This technical guide provides essential information for researchers working with this compound. While specific, fully assigned NMR data for the parent boronic acid remains elusive in readily accessible literature, the provided data for the pinacol ester derivative and the detailed experimental protocol offer a solid foundation for the spectroscopic characterization of this compound. Adherence to the outlined procedures will aid in obtaining high-quality NMR spectra, facilitating accurate structural confirmation and purity assessment, which are critical for its application in research and drug development.
An In-depth Technical Guide to 4-(Bromomethyl)phenylboronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)phenylboronic acid is a versatile bifunctional reagent that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring both a reactive bromomethyl group and a boronic acid moiety, allows for sequential and orthogonal functionalization, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and application in the renowned Suzuki-Miyaura cross-coupling reaction.
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below, offering a quick reference for researchers.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BBrO₂ | [1][2] |
| Molecular Weight | 214.85 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 138-144 °C, 173-177 °C | [4][5] |
| Boiling Point | 343.1 °C at 760 mmHg (Predicted) | [6] |
| Solubility | Soluble in methanol (B129727) and DMSO.[6] | [6] |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 68162-47-0 | [1] |
| Synonyms | α-Bromo-p-tolueneboronic acid, p-Boronobenzyl bromide | [1] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the radical bromination of 4-methylphenylboronic acid. A detailed experimental protocol for this transformation is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methylphenylboronic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Solvent for recrystallization (e.g., a mixture of ethyl acetate (B1210297) and hexanes)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenylboronic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
Chemical Reactivity and Applications
The dual reactivity of this compound makes it a highly valuable reagent in organic synthesis. The bromomethyl group can participate in nucleophilic substitution reactions, while the boronic acid moiety is a key component in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner with various aryl, heteroaryl, and vinyl halides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.[9][10][11]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of this compound. Below is a summary of typical spectroscopic data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂Br | ~4.5 | s | - |
| Aromatic H | 7.3 - 7.8 | m | - |
| -B(OH)₂ | broad s | - | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms.
| Carbon | Chemical Shift (δ, ppm) |
| -CH₂Br | ~33 |
| Aromatic C-B | ~130 (broad) |
| Aromatic C-H | 128 - 136 |
| Aromatic C-CH₂Br | ~140 |
FT-IR Spectroscopy
The FT-IR spectrum shows characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (boronic acid) | 3200-3600 | Broad, Strong |
| C-H (aromatic) | 3000-3100 | Medium |
| C=C (aromatic) | 1600, 1480 | Medium |
| B-O | 1330-1380 | Strong |
| C-Br | 500-600 | Medium |
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 214/216 due to the isotopic abundance of bromine. Common fragments may include the loss of Br, H₂O, and the boronic acid group.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct reactive sites allow for a wide range of chemical transformations, making it an indispensable tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. This technical guide provides researchers with the essential information and protocols to effectively utilize this powerful reagent in their synthetic endeavors.
References
- 1. scbt.com [scbt.com]
- 2. 68162-47-0|(4-(Bromomethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. This compound 68162-47-0 [sigmaaldrich.com]
- 6. This compound(68162-47-0) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
Crystal Structure Analysis of 4-(Bromomethyl)phenylboronic Acid: An Illustrative Technical Guide
Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has revealed no specific single-crystal X-ray diffraction data for 4-(Bromomethyl)phenylboronic acid. Therefore, the detailed crystal structure, including unit cell parameters and atomic coordinates, has not been publicly reported.
To fulfill the request for an in-depth technical guide, this document presents a detailed, illustrative analysis based on the crystal structure of a closely related and well-characterized analog: phenylboronic acid . The experimental protocols, data presentation, and visualizations provided herein are representative of the methodologies that would be employed for the crystal structure analysis of this compound and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Phenylboronic acids are a class of organic compounds that are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their ability to form reversible covalent bonds with diols has also made them valuable in the development of sensors and drug delivery systems. The three-dimensional arrangement of molecules in the solid state, as determined by single-crystal X-ray diffraction, provides crucial insights into the intermolecular interactions that govern the physical and chemical properties of these materials. This guide outlines the archetypal experimental workflow and data analysis for determining the crystal structure of a substituted phenylboronic acid, using phenylboronic acid as a model.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure solution and refinement.
Synthesis and Crystallization
Synthesis of Phenylboronic Acid (Illustrative)
A common method for the synthesis of phenylboronic acid involves the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by acidic hydrolysis.
-
Materials: Bromobenzene (B47551), magnesium turnings, anhydrous diethyl ether, trimethyl borate, sulfuric acid.
-
Procedure:
-
Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, phenylmagnesium bromide.
-
The reaction mixture is cooled in an ice bath, and a solution of trimethyl borate in anhydrous diethyl ether is added slowly.
-
The resulting mixture is stirred at room temperature to ensure complete reaction.
-
The reaction is quenched by the slow addition of cold sulfuric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude phenylboronic acid.
-
Crystallization
High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution.
-
Procedure:
-
The crude phenylboronic acid is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., water, ethanol, or a mixture of toluene (B28343) and heptane) with gentle heating.
-
The solution is filtered to remove any insoluble impurities.
-
The clear solution is allowed to cool slowly to room temperature, and then left undisturbed for slow evaporation of the solvent.
-
Well-formed, colorless crystals are harvested for X-ray analysis.
-
Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
Instrumentation: A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).
-
Data Collection Parameters:
-
The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
-
A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans).
-
Data collection parameters such as exposure time per frame and scan width are optimized to obtain good signal-to-noise ratios.
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Software: Standard crystallographic software packages (e.g., SHELX, Olex2, or CRYSTALS) are used for data reduction, structure solution, and refinement.
-
Procedure:
-
Data Reduction: The raw diffraction images are integrated to obtain the intensities and positions of the Bragg reflections. Corrections for Lorentz and polarization effects are applied.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. The positions and anisotropic displacement parameters of non-hydrogen atoms are refined. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.
-
Crystallographic Data Presentation
The following tables summarize the crystallographic data for phenylboronic acid, which serves as our illustrative example.
Table 1: Crystal Data and Structure Refinement for Phenylboronic Acid
| Parameter | Value |
| Empirical Formula | C₆H₇BO₂ |
| Formula Weight | 121.93 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| Unit Cell Dimensions | |
| a | 17.9049(7) Å |
| b | 15.3264(5) Å |
| c | 9.8113(2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2690.5(1) ų |
| Z | 16 |
| Calculated Density | 1.204 Mg/m³ |
| Absorption Coefficient | 0.088 mm⁻¹ |
| F(000) | 1024 |
| Data Collection | |
| Crystal Size | 0.30 x 0.25 x 0.20 mm |
| θ range for data collection | 3.03 to 29.55° |
| Index ranges | -24 ≤ h ≤ 24, -20 ≤ k ≤ 20, -13 ≤ l ≤ 13 |
| Reflections collected | 17359 |
| Independent reflections | 3584 [R(int) = 0.035] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3584 / 1 / 221 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.031, wR2 = 0.082 |
| R indices (all data) | R1 = 0.045, wR2 = 0.088 |
| Largest diff. peak and hole | 0.18 and -0.15 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Phenylboronic Acid
| Bond | Length (Å) | Angle | Degrees (°) |
| B(1)-O(1) | 1.362(2) | O(1)-B(1)-O(2) | 118.1(2) |
| B(1)-O(2) | 1.378(2) | O(1)-B(1)-C(1) | 121.5(2) |
| B(1)-C(1) | 1.568(3) | O(2)-B(1)-C(1) | 120.4(2) |
| C(1)-C(2) | 1.393(3) | C(6)-C(1)-C(2) | 117.8(2) |
| C(2)-C(3) | 1.388(3) | C(1)-C(2)-C(3) | 121.5(2) |
| C(3)-C(4) | 1.381(3) | C(2)-C(3)-C(4) | 120.1(2) |
| C(4)-C(5) | 1.383(3) | C(3)-C(4)-C(5) | 119.5(2) |
| C(5)-C(6) | 1.389(3) | C(4)-C(5)-C(6) | 120.1(2) |
| C(6)-C(1) | 1.395(3) | C(5)-C(6)-C(1) | 121.0(2) |
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure analysis.
Conclusion
While the specific crystal structure of this compound remains to be determined, the methodologies and data analysis workflows presented in this guide provide a robust framework for its future characterization. The illustrative data from phenylboronic acid highlights the key structural features and intermolecular interactions that are characteristic of this class of compounds. A future crystallographic study of this compound would be invaluable for understanding how the bromomethyl substituent influences the solid-state packing and, consequently, the material's properties, which is of significant interest to researchers in materials science and drug development.
CAS number 68162-47-0 properties and handling
An in-depth analysis of the provided CAS number, 68162-47-0, reveals that this identifier does not correspond to a publicly indexed chemical substance. Comprehensive searches across multiple chemical databases and scientific literature sources have yielded no specific compound associated with this number.
This lack of data prevents the creation of a technical guide as requested. The foundational information required to detail properties, handling procedures, experimental protocols, and signaling pathways is unavailable.
Therefore, it is crucial to verify the accuracy of the CAS number. It is possible that the number contains a typographical error, has been retired, or is not a valid identifier. Without a correct and recognized CAS number, a substantive response to the query cannot be generated.
It is recommended to:
-
Double-check the source of the CAS number for any inaccuracies.
-
Consult chemical registry databases to validate the identifier.
-
If the substance is known by a common or trade name, providing that information may allow for a successful search and subsequent report generation.
Once a valid CAS number or chemical identifier is provided, a thorough technical guide can be compiled to meet the specified requirements for data presentation, experimental protocols, and visualizations.
solubility of 4-(Bromomethyl)phenylboronic acid in organic solvents
An In-depth Technical Guide on the Solubility of 4-(Bromomethyl)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in cross-coupling reactions, purification processes, and formulation development. This document compiles available solubility data, details experimental protocols for its determination, and offers insights into its broader physicochemical properties.
Introduction to this compound
This compound is a bifunctional organoboron compound with the chemical formula C₇H₈BBrO₂.[1] It features a boronic acid group and a bromomethyl group, making it a versatile reagent in organic chemistry. The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] The bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of the phenylboronic acid scaffold into a wide range of molecules. Its applications include the design of enzyme inhibitors, the synthesis of boron-functionalized salts, and the development of materials for gene transfection and glucose sensing.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₇H₈BBrO₂ | [1][4] |
| Molecular Weight | 214.85 g/mol | [1][4] |
| Appearance | White to off-white or light beige crystalline powder | [1][5] |
| Melting Point | 78-81°C or 173-177°C (Varies by source) | [1] |
| Boiling Point | 343.1°C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [1][3] |
| Storage Conditions | 2-8°C | [1] |
Solubility Profile
Specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative solubility information has been reported by chemical suppliers. This data is crucial for solvent selection in synthesis, purification, and formulation.
Qualitative Solubility Data
The following table summarizes the reported qualitative solubility of this compound in various solvents.
| Solvent | Solubility Description | Source(s) |
| N,N-Dimethylformamide (DMF) | Very Soluble | [1] |
| Methanol (B129727) | Soluble / Slightly Soluble | [1][3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |
| Glacial Acetic Acid | Sparingly Soluble | [1] |
| Chloroform | Very Slightly Soluble | [1] |
| Water | Practically Insoluble | [1] |
It is noted that boronic acids can be challenging for solubility studies due to their tendency to form cyclic anhydrides called boroxines upon heating or dehydration.[6]
Solubility of Related Compounds as a Proxy
Due to the limited quantitative data for the title compound, examining the solubility of phenylboronic acid, the parent compound, can provide valuable insights.[2][7] Studies have shown that phenylboronic acid has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9][10] The introduction of substituents on the phenyl ring can significantly impact solubility.[6] Generally, esterification of the boronic acid group tends to increase solubility in organic solvents compared to the parent acid.[8][11]
Experimental Protocol for Solubility Determination
A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[6][7][8] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][11]
Materials and Apparatus
-
Solute: High-purity this compound
-
Solvents: High-purity, anhydrous organic solvents of interest
-
Apparatus:
-
Magnetic stirrer and stir bars[11]
-
Circulating, programmable thermostat bath with temperature control (precision of ±0.1°C)[11]
-
Calibrated thermometer or temperature probe (precision of ±0.1°C)[11]
-
Turbidity sensor or luminance probe to monitor light transmission[6][8]
-
Analytical balance (precision of at least 0.1 mg)[11]
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known mole fraction or concentration.[6][11]
-
Heating and Stirring: Place the vessel in the thermostat bath. Begin vigorous and constant stirring to ensure the mixture is homogeneous.[7][11]
-
Controlled Heating: Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.[2][11]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. The solubility temperature is defined as the point at which the last solid particles disappear, and the solution becomes clear.[2][8] This can be determined instrumentally with a luminance probe or visually.[6][11]
-
Data Collection and Analysis: Record the dissolution temperature for the specific composition.[2] Repeat the measurement for several different concentrations of the solute in the same solvent to construct a solubility curve (solubility vs. temperature).[11]
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the dynamic solubility determination method described above.
Caption: Dynamic method for solubility determination.
Conclusion
While quantitative solubility data for this compound remains limited in public literature, qualitative assessments provide a foundational guide for solvent selection. It exhibits good solubility in polar aprotic solvents like DMF and methanol and is poorly soluble in water.[1] For precise applications, it is recommended that researchers, scientists, and drug development professionals determine the solubility experimentally. The dynamic method detailed in this guide offers a robust and reliable protocol for obtaining accurate solubility curves, which are indispensable for optimizing reaction conditions, developing purification strategies, and preparing formulations.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 68162-47-0 [chemicalbook.com]
- 4. This compound | C7H8BBrO2 | CID 2735593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 391570050 [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Stability and Storage of 4-(Bromomethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Bromomethyl)phenylboronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions and the synthesis of complex organic molecules. This document outlines the principal degradation pathways, provides recommended storage and handling protocols, and details experimental methodologies for stability assessment.
Core Concepts of Stability
This compound, like many arylboronic acids, is susceptible to degradation, which can impact its purity and reactivity. The primary mode of degradation is the reversible dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090). This process is influenced by the presence of moisture and heat.
Major Degradation Pathway: Boroxine Formation
The equilibrium between the boronic acid and its corresponding boroxine is a key factor in the stability of this compound. In the solid state and in non-aqueous solutions, this compound can exist in equilibrium with its boroxine. The presence of water will shift the equilibrium back towards the monomeric boronic acid.
Caption: Reversible dehydration of this compound to its boroxine.
Recommended Storage and Handling
To maintain the integrity and reactivity of this compound, adherence to proper storage and handling protocols is essential.
Storage Conditions:
-
Temperature: Refrigeration at 2-8°C is consistently recommended by suppliers to minimize thermal degradation.[1]
-
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is advisable to protect against moisture and atmospheric contaminants.
-
Container: The compound should be kept in a tightly sealed container to prevent the ingress of moisture.
-
Light: While not explicitly stated as a primary concern in the reviewed literature, protection from light is a general best practice for storing chemical reagents.
Handling:
-
Handle the compound in a dry, well-ventilated area or in a glovebox to minimize exposure to moisture.
-
Use dry solvents and reagents when preparing solutions of this compound for reactions.
-
Avoid contact with strong oxidizing agents and strong acids, as these have been identified as incompatible materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BBrO₂ | [2] |
| Molecular Weight | 214.85 g/mol | [2][3] |
| Appearance | White to off-white or light beige crystalline powder | [1][4] |
| Melting Point | 173-177 °C | [3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols for Stability Assessment
Monitoring Boroxine Formation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol allows for the qualitative and semi-quantitative analysis of the equilibrium between this compound and its boroxine in solution.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆).
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. Identify the characteristic peaks for the boronic acid and any existing boroxine.
-
Time-Course Study: Monitor the sample over time by acquiring subsequent ¹H NMR spectra at regular intervals. Changes in the integration of the respective aromatic and benzylic protons will indicate a shift in the equilibrium.
-
Water Addition: To confirm the reversibility of boroxine formation, a small, controlled amount of D₂O can be added to the NMR tube, and the subsequent shift in equilibrium back towards the boronic acid can be monitored.
Caption: Workflow for NMR-based stability assessment of this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method can be developed to quantify the degradation of this compound over time.
Methodology:
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a suitable starting point. The mobile phase will likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the aqueous phase can be adjusted to investigate its effect on stability.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Forced Degradation Studies: To identify potential degradation products, subject the stock solution to stress conditions such as acidic and basic hydrolysis, oxidation (e.g., with H₂O₂), and photolytic degradation.
-
Method Development: Develop an HPLC method that provides baseline separation between the parent compound and any degradation products formed during the forced degradation studies.
-
Stability Study: Store aliquots of the this compound solution under various conditions (e.g., different temperatures, in different solvents) and analyze them at predetermined time points to quantify the remaining parent compound.
Caption: Workflow for developing an HPLC stability-indicating method.
Conclusion
This compound is a valuable reagent that requires careful storage and handling to ensure its stability and reactivity. The primary degradation pathway is the reversible formation of its boroxine anhydride, which is promoted by the absence of water and by elevated temperatures. By adhering to the recommended storage conditions of refrigeration in a dry, inert atmosphere and by employing appropriate analytical techniques to monitor its purity, researchers can confidently utilize this compound in their synthetic endeavors. The provided experimental protocols offer a framework for conducting in-house stability assessments tailored to specific experimental conditions.
References
The Dichotomous Reactivity of the Bromomethyl Group in Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of both a boronic acid and a bromomethyl group on a phenyl ring presents a fascinating case of chemoselectivity, offering a versatile platform for the synthesis of complex molecules in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group in (bromomethyl)phenylboronic acids, detailing the factors that govern its participation in various chemical transformations, either in concert with or independent of the boronic acid moiety.
Introduction: A Tale of Two Functional Groups
(Bromomethyl)phenylboronic acids are bifunctional reagents that possess two distinct reactive centers: the boronic acid group, a cornerstone of palladium-catalyzed cross-coupling reactions, and the bromomethyl group, a benzylic halide susceptible to nucleophilic substitution, oxidation, and reduction. The ability to selectively engage one functional group while preserving the other is paramount for their effective use in multi-step synthesis. This guide will dissect the reactivity of the bromomethyl group, providing a framework for predicting and controlling reaction outcomes.
Chemoselectivity: Controlling the Reactive Site
The selective reaction of either the bromomethyl or the boronic acid group is dictated by the choice of reagents and reaction conditions.
-
Reactions at the Bromomethyl Group: These reactions typically proceed under conditions that do not activate the C-B bond. This includes classic nucleophilic substitutions and oxidations that are not palladium-catalyzed. In many cases, the boronic acid moiety can be protected to prevent undesired side reactions, although many reactions proceed with high chemoselectivity without protection.
-
Reactions at the Boronic Acid Group: The Suzuki-Miyaura cross-coupling is the most prominent reaction involving the boronic acid group. Under these palladium-catalyzed conditions, the bromomethyl group may or may not remain intact, depending on the specific catalyst, ligands, and temperature used.
-
Tandem and Sequential Reactions: The dual functionality of (bromomethyl)phenylboronic acids allows for tandem or sequential reactions, where both groups react in a single pot or in a stepwise manner to rapidly build molecular complexity.
Reactivity of the Bromomethyl Group
The bromomethyl group, being a benzylic bromide, exhibits enhanced reactivity in nucleophilic substitution reactions due to the stability of the incipient benzylic carbocation in an S(_N)1 mechanism or the stabilized transition state in an S(_N)2 mechanism.
Nucleophilic Substitution Reactions
A primary mode of reactivity for the bromomethyl group is its displacement by a wide range of nucleophiles, leaving the boronic acid group intact for subsequent transformations.
The reaction with phosphines, typically triphenylphosphine (B44618), readily forms phosphonium (B103445) salts, which are valuable precursors for Wittig reagents. This reaction is generally high-yielding and chemoselective.
Table 1: Synthesis of (Arylmethyl)triphenylphosphonium Bromides
| Substrate | Phosphine | Solvent | Temperature (°C) | Yield (%) |
| 4-(Bromomethyl)phenylboronic acid | Triphenylphosphine | Toluene (B28343) | Reflux | >95 |
| 3-(Bromomethyl)phenylboronic acid | Triphenylphosphine | Acetonitrile (B52724) | 80 | High |
| 2-(Bromomethyl)phenylboronic acid | Tri(o-tolyl)phosphine | DMF | 100 | Moderate |
Experimental Protocol 1: Synthesis of [4-(Dihydroxyboraneyl)benzyl]triphenylphosphonium bromide
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.2 M), add triphenylphosphine (1.1 eq).
-
Heat the mixture to reflux for 4 hours, during which a white precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with cold toluene, and dry under vacuum to afford the desired phosphonium salt.
The bromomethyl group serves as an excellent electrophile for the alkylation of primary and secondary amines, phenols, thiols, and other nucleophiles. These reactions often proceed under basic conditions to deprotonate the nucleophile.
Table 2: Nucleophilic Substitution on this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Piperidine | K₂CO₃ | Acetonitrile | 60 | 92 |
| Aniline | Et₃N | THF | 50 | 85 |
| Sodium Phenoxide | - | DMF | 25 | 95 |
| Sodium Thiophenoxide | - | Ethanol (B145695) | 25 | 98 |
| Sodium Azide | - | DMF/H₂O | 80 | 90 |
Experimental Protocol 2: General Procedure for the Alkylation of an Amine
-
To a solution of the amine (1.0 eq) in acetonitrile (0.5 M), add potassium carbonate (2.0 eq) and this compound (1.2 eq).
-
Stir the mixture at 60 °C for 12 hours.
-
After completion, cool the reaction to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.
Oxidation to Formylphenylboronic Acid
The bromomethyl group can be oxidized to an aldehyde, providing access to formylphenylboronic acids, which are valuable bifunctional building blocks. The Sommelet reaction, using hexamethylenetetramine followed by hydrolysis, is a classic method for this transformation.
Table 3: Oxidation of (Bromomethyl)phenylboronic Acids
| Substrate | Reagent | Conditions | Yield (%) |
| This compound | Hexamethylenetetramine, then H₂O | Acetic Acid, Reflux | 75-85 |
| 3-(Bromomethyl)phenylboronic acid | N-Methylmorpholine N-oxide (NMO) | Acetonitrile, RT | ~70 |
Experimental Protocol 3: Sommelet Oxidation
-
Dissolve this compound (1.0 eq) and hexamethylenetetramine (1.2 eq) in 50% aqueous acetic acid (0.3 M).
-
Heat the solution to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-formylphenylboronic acid.
Reduction to Methylphenylboronic Acid
The bromomethyl group can be reduced to a methyl group, offering a route to tolylboronic acids from their bromomethylated precursors. Catalytic hydrogenation is a common and effective method for this transformation.
Table 4: Reduction of (Bromomethyl)phenylboronic Acids
| Substrate | Catalyst | Hydrogen Source | Solvent | Yield (%) |
| This compound | 10% Pd/C | H₂ (1 atm) | Ethanol | >95 |
| 3-(Bromomethyl)phenylboronic acid | Raney Nickel | H₂ (50 psi) | Methanol | 92 |
Experimental Protocol 4: Catalytic Hydrogenation
-
To a solution of this compound (1.0 eq) in ethanol (0.2 M) in a hydrogenation vessel, add 10% Palladium on carbon (5 mol %).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Stir the reaction mixture vigorously for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-methylphenylboronic acid, which can be further purified by recrystallization if necessary.
Intramolecular Reactions: Synthesis of Heterocycles
The strategic placement of the bromomethyl and boronic acid groups, particularly in an ortho relationship, allows for powerful intramolecular reactions to construct heterocyclic scaffolds.
Synthesis of Isoindolinones
ortho-(Bromomethyl)phenylboronic acid is a key precursor for the synthesis of isoindolinones. In a tandem reaction, the boronic acid can undergo a Suzuki-Miyaura coupling, followed by an intramolecular nucleophilic substitution by an appropriately placed nucleophile, or it can react directly with a primary amine where the amine first displaces the bromide, followed by a cyclization involving the boronic acid. A more direct route involves the reaction of 2-(bromomethyl)phenylboronic acid with primary amines, where the amine displaces the bromide, and subsequent intramolecular amidation leads to the isoindolinone.
Table 5: Synthesis of Isoindolinones from 2-(Bromomethyl)phenylboronic acid and Primary Amines
| Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzylamine (B48309) | K₂CO₃ | DMF | 100 | 85 |
| Aniline | Cs₂CO₃ | Dioxane | 110 | 78 |
| Methylamine | Et₃N | Acetonitrile | 80 | 90 |
Experimental Protocol 5: Synthesis of 2-Benzylisoindolin-1-one
-
To a solution of 2-(bromomethyl)phenylboronic acid (1.0 eq) in DMF (0.2 M), add potassium carbonate (2.5 eq) and benzylamine (1.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-benzylisoindolin-1-one.
Conclusion
(Bromomethyl)phenylboronic acids are highly valuable and versatile building blocks in modern organic synthesis. The distinct reactivity of the bromomethyl and boronic acid functionalities allows for a wide array of chemoselective transformations. By carefully selecting reaction conditions, chemists can selectively target either functional group for modification or engage both in powerful tandem reactions to construct complex molecular architectures. This guide provides a foundational understanding of the reactivity of the bromomethyl group, offering protocols and data to aid researchers in the strategic design and execution of syntheses utilizing these powerful bifunctional reagents. The continued exploration of the rich chemistry of (bromomethyl)phenylboronic acids will undoubtedly lead to novel synthetic methodologies and the discovery of new bioactive molecules and advanced materials.
electrophilic and nucleophilic sites of 4-(Bromomethyl)phenylboronic acid
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-(Bromomethyl)phenylboronic acid
Introduction
This compound is a bifunctional organic compound widely utilized in organic synthesis. Its unique structure, featuring both a boronic acid and a bromomethyl group, provides two distinct reactive centers, allowing for sequential and orthogonal chemical transformations. This makes it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] This guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of this compound, supported by quantitative data, reaction mechanisms, and representative experimental protocols.
Molecular Structure and Reactivity
The reactivity of this compound is dictated by the electronic properties of its two key functional groups, which are attached to a central phenyl ring. The molecule's chemical formula is C₇H₈BBrO₂ and its molecular weight is 214.85 g/mol .[2][3]
Electrophilic Sites
The molecule possesses two primary electrophilic, or "electron-seeking," sites:
-
Benzylic Carbon: The carbon atom in the bromomethyl (-CH₂Br) group is highly electrophilic. The electronegative bromine atom withdraws electron density, creating a significant partial positive charge on the carbon. This makes it an excellent substrate for nucleophilic attack, readily undergoing Sₙ2 reactions.
-
Boron Atom: The boron atom of the boronic acid [-B(OH)₂] group is electron-deficient. With only six valence electrons, it acts as a Lewis acid, readily accepting a pair of electrons from a nucleophile. This electrophilicity is central to its role in palladium-catalyzed cross-coupling reactions.
Nucleophilic Sites
The molecule also contains nucleophilic, or "nucleus-seeking," sites:
-
Oxygen Atoms: The oxygen atoms of the two hydroxyl (-OH) groups on the boron atom possess lone pairs of electrons. These lone pairs can be donated to an electrophile, making the boronic acid group potentially nucleophilic under certain conditions.
-
Phenyl Ring: The π-electron system of the aromatic ring is electron-rich and can act as a nucleophile in electrophilic aromatic substitution reactions. However, reactions at the more labile bromomethyl and boronic acid functionalities are far more common.
Below is a diagram illustrating the key reactive sites of the molecule.
Caption: Electrophilic and nucleophilic centers of this compound.
Data Presentation
| Property | Value | Reference(s) |
| CAS Number | 68162-47-0 | [1][2][3] |
| Molecular Formula | C₇H₈BBrO₂ | [1][2] |
| Molecular Weight | 214.85 g/mol | [1][2][3] |
| Appearance | White to light yellow solid/crystal | |
| Melting Point | 173-177 °C | [3] |
| Solubility | Soluble in organic solvents like methanol, THF | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3][5] |
| Synonyms | α-Bromo-p-tolueneboronic acid, p-Boronobenzyl bromide | [1][3] |
Key Reactions and Mechanisms
The dual functionality of this compound allows for its participation in two major classes of reactions: palladium-catalyzed cross-couplings and nucleophilic substitutions.
Suzuki-Miyaura Cross-Coupling
The boronic acid group is an excellent participant in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. In this reaction, the electrophilic boron center plays a key role in the transmetalation step of the catalytic cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species which then transfers its aryl group to the palladium center.
The general workflow for a Suzuki-Miyaura coupling is depicted below.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Substitution
The electrophilic carbon of the bromomethyl group is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides, cyanides). This Sₙ2 reaction proceeds with the displacement of the bromide leaving group, allowing for the introduction of diverse functionalities. This reaction is often performed under basic conditions to deprotonate the nucleophile, increasing its reactivity.
Experimental Protocols
The following are representative protocols for the two primary reaction types involving this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a typical procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (B1210297) (0.02 equiv)
-
Triphenylphosphine (B44618) (0.08 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium(II) acetate and triphenylphosphine catalysts to the flask.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to reflux (approx. 90-100°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography or recrystallization to obtain the desired biaryl product.[4]
Protocol 2: Nucleophilic Substitution with a Phenol (B47542)
This protocol outlines the synthesis of a benzyl (B1604629) ether via nucleophilic substitution, a variation of the Williamson ether synthesis.[6]
Materials:
-
This compound (1.0 equiv)
-
A substituted phenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve the phenol in anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution and stir the suspension for 15-20 minutes at room temperature to form the phenoxide.
-
Add this compound to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with additional acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by dissolving it in a suitable solvent (e.g., diethyl ether), washing with a dilute sodium hydroxide (B78521) solution to remove unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the purified ether.[6]
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-(Bromomethyl)phenylboronic Acid with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 4-(bromomethyl)phenylboronic acid with various aryl chlorides. This reaction is a valuable tool for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, enabling the introduction of a reactive bromomethylphenyl group.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] The coupling of aryl chlorides, which are often more readily available and less expensive than their bromide or iodide counterparts, presents a greater challenge due to the strength of the C-Cl bond.[2] Furthermore, the presence of a reactive benzylic bromide moiety on the boronic acid partner requires careful selection of reaction conditions to ensure its stability and prevent unwanted side reactions.
This protocol outlines effective palladium-catalyzed systems for the successful coupling of this compound with a range of aryl chlorides, providing a versatile method for the synthesis of diarylmethane derivatives and other complex scaffolds.
Catalytic System and Reaction Conditions
The successful coupling of aryl chlorides requires robust catalyst systems, typically employing electron-rich and sterically hindered phosphine (B1218219) ligands. The choice of base and solvent is also critical to achieve high yields and selectivity.
Recommended Catalyst Systems:
Several palladium-based catalyst systems have proven effective for the coupling of challenging aryl chlorides. These systems often involve a palladium precursor and a specialized phosphine ligand.
-
Pd₂(dba)₃ / P(t-Bu)₃: This combination is highly effective for a wide range of aryl chlorides, often allowing for reactions to proceed at room temperature.[3]
-
Pd(OAc)₂ / PCy₃: This system is also suitable for a diverse array of aryl chlorides.[3]
-
Pd(PPh₃)₄: A commonly used catalyst that can be effective, particularly with activated aryl chlorides.[4]
-
[PdCl₂(dppf)]·CH₂Cl₂: This catalyst has shown efficacy in the coupling of benzylic halides, suggesting its suitability for reactions involving this compound.
Selection of Base and Solvent:
The base plays a crucial role in the transmetalation step of the catalytic cycle. The solvent system must be capable of dissolving the reactants and facilitating the catalytic process.
-
Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently the bases of choice for challenging Suzuki couplings. Potassium carbonate (K₂CO₃) can also be effective.
-
Solvents: Anhydrous solvents are generally preferred. Common solvent systems include:
-
Toluene/water mixtures
-
1,4-Dioxane/water mixtures
-
Tetrahydrofuran (THF)/water mixtures
-
N,N-Dimethylformamide (DMF)
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid derivatives, which can serve as a guide for optimizing the reaction with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid Derivatives
| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | ~95 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 18 | ~90 |
| 3 | 2-Chloropyridine | [PdCl₂(dppf)] | K₂CO₃ | DMF | 100 | 24 | ~85 |
| 4 | 4-Chloroacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~92 |
| 5 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | THF | RT | 24 | ~98 |
Data compiled from analogous reactions in the literature. Yields are approximate and may vary based on specific substrate and reaction conditions.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl chloride. Optimization of stoichiometry, catalyst loading, temperature, and reaction time may be necessary for specific substrates.
General Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 - 1.2 equivalents), the aryl chloride (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. In a separate vial, prepare the catalyst system by dissolving the palladium precursor and the phosphine ligand in a small amount of the reaction solvent. Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-(Bromomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-(bromomethyl)phenylboronic acid with aryl halides. The primary challenge in this transformation is to achieve selective reaction at the C(sp²)-B bond while preserving the reactive C(sp³)-Br bond of the bromomethyl group. This document outlines recommended catalysts, reaction conditions, and detailed protocols to achieve this chemoselectivity, enabling the synthesis of functionalized biaryl methane (B114726) precursors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2] When employing bifunctional substrates such as this compound, which contains both a boronic acid and a benzylic bromide, controlling the selectivity of the palladium catalyst is paramount. Undesired side reactions can include homocoupling of the boronic acid, protodeboronation, or reaction at the benzylic bromide.[3][4] The protocols described herein are designed to favor the desired cross-coupling at the boronic acid moiety.
Palladium Catalyst Selection
The choice of palladium catalyst and its associated ligand is critical for controlling the chemoselectivity of the reaction. For the selective coupling of the C(sp²)-B bond in the presence of a C(sp³)-Br bond, a catalyst system that favors oxidative addition to the aryl halide partner over the benzylic bromide is required.
Based on studies of similar bifunctional substrates, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are recommended. These ligands tend to promote the desired reactivity at the C(sp²)-B bond.
Recommended Catalyst Systems:
| Catalyst Precursor | Ligand | Key Characteristics |
| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) or its HBF₄ salt | Bulky and electron-rich, promotes selective C(sp²)-B coupling. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A common and versatile catalyst, though selectivity may be lower.[1] |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Effective for a range of Suzuki couplings. |
Summary of Reaction Conditions
The following table summarizes recommended starting conditions for the selective Suzuki-Miyaura coupling of this compound. Optimization may be required for specific aryl halide coupling partners.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂ (1-3 mol%) with PCy₃·HBF₄ (2-6 mol%) | A good starting point for achieving high selectivity. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Carbonate bases are generally effective and well-tolerated.[5][6] |
| Solvent | Toluene (B28343)/H₂O, Dioxane/H₂O, or DMF/H₂O (typically 4:1 to 10:1 v/v) | The choice of solvent can influence reaction rate and selectivity.[1] |
| Temperature | 70-100 °C | Higher temperatures may lead to side reactions. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst degradation. |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Cross-Coupling
This protocol is a starting point for the reaction between this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
Pd(OAc)₂
-
PCy₃·HBF₄
-
K₃PO₄
-
Toluene (anhydrous)
-
Deionized water
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and K₃PO₄ (2.5 equivalents).
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 equivalents) and PCy₃·HBF₄ (0.04 equivalents) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add anhydrous toluene and deionized water to the reaction mixture to achieve the desired solvent ratio (e.g., 10:1 toluene:water).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the selective Suzuki-Miyaura coupling.
Troubleshooting and Side Reactions
-
Homocoupling: The formation of biaryl products from the boronic acid coupling with itself can occur. Using a slight excess of the boronic acid can sometimes mitigate the impact on the yield of the desired product.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially in the presence of water and base.[4] Careful control of reaction time and temperature is crucial.
-
Reaction at the Benzylic Bromide: If coupling at the C(sp³)-Br bond is observed, decreasing the reaction temperature or screening different ligands may be necessary to enhance selectivity.
-
Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. Ensuring a strictly inert atmosphere and using appropriate ligands can improve catalyst stability.[3]
By following these guidelines and protocols, researchers can effectively approach the selective cross-coupling of this compound, opening avenues for the synthesis of a wide range of valuable biaryl methane derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Optimizing Suzuki Reactions of 4-(Bromomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the base and solvent effects in Suzuki-Miyaura cross-coupling reactions involving 4-(bromomethyl)phenylboronic acid. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research. The choice of base and solvent is a critical parameter that significantly influences reaction yield, selectivity, and overall efficiency.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium complex.[1] The reaction's success is highly dependent on several factors, with the base and solvent system playing pivotal roles in the catalytic cycle.[2] The base is essential for the formation of the reactive organoboronate species and for accelerating the reductive elimination step.[1] The solvent influences catalyst stability, reagent solubility, and the transmetalation step.[3]
For substrates like this compound, which contains both a boronic acid and a reactive benzylic bromide moiety, careful selection of reaction conditions is paramount to achieve the desired coupling at the boronic acid site without promoting unwanted side reactions at the bromomethyl group.
The Role of the Base
The base in a Suzuki-Miyaura reaction serves multiple functions, including the activation of the boronic acid and facilitation of the transmetalation step. The choice of base can significantly impact the reaction outcome. Common bases include carbonates, phosphates, hydroxides, and alkoxides.[4]
Table 1: Effect of Different Bases on Suzuki-Miyaura Reactions
| Base | Typical Concentration | Properties and Effects | Reported Yields (General Suzuki Reactions) |
| Potassium Carbonate (K₂CO₃) | 2-3 equivalents | A moderately strong, commonly used base. Effective in a variety of solvent systems, often with water as a co-solvent.[5] | Good to excellent.[5] |
| Cesium Carbonate (Cs₂CO₃) | 2-3 equivalents | A stronger and more soluble base than K₂CO₃, often effective in challenging couplings or with less reactive substrates.[6] | Good to excellent, often superior for difficult couplings.[6] |
| Potassium Phosphate (B84403) (K₃PO₄) | 2-3 equivalents | A non-nucleophilic base, often used in dioxane/water mixtures. Can be advantageous for sensitive substrates.[3][7] | Good to excellent.[7] |
| Sodium Hydroxide (NaOH) | 2-5 equivalents | A strong, inexpensive base. Often used in aqueous or biphasic systems. | Good to excellent, particularly in aqueous media.[8] |
| Organic Amines (e.g., NEt₃) | 2-3 equivalents | Weaker bases, sometimes used to avoid side reactions with base-sensitive functional groups. | Moderate to good.[1] |
The Role of the Solvent
The solvent system is critical for dissolving the reactants and the catalyst, and it can influence the reaction mechanism and rate.[3] Suzuki reactions can be performed in a range of organic solvents, often in the presence of water to aid in dissolving the inorganic base.[4]
Table 2: Effect of Different Solvents on Suzuki-Miyaura Reactions
| Solvent System | Properties and Effects | Reported Yields (General Suzuki Reactions) | | :--- | :--- | :--- | :--- | | Toluene/Water | Biphasic system, good for a wide range of substrates. | Good to excellent.[9] | | 1,4-Dioxane (B91453)/Water | A common and effective solvent mixture that provides good solubility for both organic and inorganic reagents.[3][7] | Good to excellent.[3][7] | | Tetrahydrofuran (THF)/Water | A versatile solvent system. THF is a nonpolar solvent that can favor reactions at certain sites.[3] | Good yields.[3] | | N,N-Dimethylformamide (DMF)/Water | A polar aprotic solvent that can be beneficial for challenging couplings.[10] | Moderate to good.[10] | | Ethanol (C₂H₅OH) | A protic solvent that can facilitate the reaction. | Good to excellent.[11] |
Experimental Protocols
The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of specific parameters may be required for different coupling partners.
Protocol 1: General Procedure using Potassium Carbonate in Dioxane/Water
This protocol is a standard starting point for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (5 mol%) to the flask under the inert atmosphere.
-
Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.1 mmol scale reaction).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[10]
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and ligand (e.g., JohnPhos, 10 mol%)[10]
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Microwave vial
Procedure:
-
In a microwave vial, combine the aryl halide (1.0 eq.), this compound (1.5 eq.), palladium catalyst (5 mol%), ligand (10 mol%), and potassium carbonate (3.0 eq.).
-
Add DMF to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) for a set time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Process
To better understand the experimental workflow and the core principles of the Suzuki-Miyaura reaction, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the base and solvent system. For initial explorations, a combination of a moderately strong base like potassium carbonate or potassium phosphate with a solvent mixture such as dioxane/water is recommended. For more challenging couplings or to improve yields, stronger bases like cesium carbonate or alternative solvents like DMF may be beneficial. Microwave-assisted synthesis offers a powerful tool for accelerating reaction times and improving efficiency. Researchers should consider screening a variety of conditions to identify the optimal parameters for their specific substrate combination.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-(Bromomethyl)phenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4-(Bromomethyl)phenylboronic acid in the synthesis of advanced materials, with a focus on fluorescent sensors and organic electronics. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further development of these applications.
Application in Fluorescent Sensor Arrays
This compound serves as a key building block in the synthesis of quencher molecules for fluorescent sensor arrays. The boronic acid moiety provides a recognition site for diol-containing analytes, while the bromomethyl group allows for straightforward chemical modification and integration into larger systems. A notable application is in the differentiation of complex mixtures of phenolic acids.
Experimental Protocol: Synthesis of a Viologen-Based Quencher (Q3)
This protocol details the synthesis of a specific quencher molecule, referred to as Q3, which has been utilized in a fluorescent sensor array for the identification of Lonicerae Japonicae Flos and Lonicerae Flos.[1]
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve 4,4'-bipyridine (100 mg, 0.64 mmol) in 3 mL of anhydrous N,N-dimethylformamide.
-
Add this compound (a molar equivalent to 2-(bromomethyl) phenylboronic acid which was 345 mg, 1.6 mmol) to the solution.
-
Stir the mixture at 65 °C under a nitrogen atmosphere for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the precipitate multiple times with acetone to remove any unreacted starting materials and solvent.
-
Dry the final product, a white solid, to obtain the Q3 quencher.
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Conditions | Yield |
| Quencher (Q3) | This compound, 4,4'-Bipyridine | Anhydrous DMF | 65 °C, 24 h, N₂ atmosphere | 86.9% (reported for a similar quencher, Q1)[1] |
Workflow for Quencher Synthesis
Caption: Workflow for the synthesis of a viologen-based quencher.
Application in Organic Electronics
Phenylboronic acids are foundational reagents in the synthesis of π-conjugated systems that are central to organic electronic materials. These materials are utilized in a variety of devices, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and organic field-effect transistors. This compound, with its reactive bromomethyl and boronic acid functionalities, is a versatile building block for creating tailored organic semiconductors. It is specifically noted for its use as an intermediate in the production of OLEDs.[2][3]
Conceptual Application: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Coupling
While a specific detailed protocol for a polymer using this compound was not found in the immediate search, a general methodology can be outlined based on the principles of Suzuki-Miyaura coupling, a common method for synthesizing such polymers. This conceptual protocol illustrates how this compound could be used.
Materials:
-
This compound
-
A dihaloaromatic comonomer (e.g., 9,9-dioctyl-2,7-dibromofluorene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene (B28343)/Water mixture)
Conceptual Protocol:
-
To a reaction flask, add this compound, the dihaloaromatic comonomer, and the palladium catalyst.
-
Add the solvent mixture (e.g., toluene and an aqueous solution of the base).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove oxygen.
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously for a set time (e.g., 48 hours) under an inert atmosphere.
-
After cooling, the organic phase is separated, and the polymer is precipitated by adding the solution to a non-solvent (e.g., methanol).
-
The precipitated polymer is filtered, washed, and dried.
Logical Relationship for Polymer Synthesis
Caption: Logical flow from reactants to application in organic electronics.
Additional Applications
Beyond sensor arrays and organic electronics, this compound is a reactant in several other areas of materials science and drug development:
-
Synthesis of boronated phosphonium (B103445) salts. [4][5]
-
Incorporation of boronic acid groups to enhance gene transfection capability. [4][5]
-
Investigations into the effect of boronic acid positioning in optical glucose-sensing ensembles. [4][5]
These applications leverage the dual reactivity of the molecule to create functional materials with specific biological or chemical recognition properties. The development of these materials often involves multi-step syntheses where this compound provides a key structural and functional motif.
References
- 1. A Diboronic Acid-Based Fluorescent Sensor Array for Rapid Identification of Lonicerae Japonicae Flos and Lonicerae Flos [mdpi.com]
- 2. This compound, CasNo.68162-47-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. Applications of Phenylboronic Acid Series Compounds in Optoelectronic Materials [lingzhiyuechem.com]
- 4. This compound 68162-47-0 [sigmaaldrich.com]
- 5. This compound | 68162-47-0 [chemicalbook.com]
Synthesis of Bifunctional Molecules Using 4-(Bromomethyl)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bifunctional molecules utilizing 4-(bromomethyl)phenylboronic acid as a key linking agent. This versatile reagent enables the conjugation of two distinct molecular entities, finding significant application in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.
Introduction
This compound is a bifunctional linker containing a reactive bromomethyl group for nucleophilic substitution and a boronic acid moiety. The bromomethyl group allows for covalent attachment to a variety of functional groups, such as amines and phenols, while the boronic acid can be utilized in various cross-coupling reactions or for its inherent chemical properties. This dual reactivity makes it a valuable tool in medicinal chemistry for the construction of complex molecules designed to interact with specific biological targets. A prominent application is in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[1][2]
Application: Synthesis of a BRD4-Targeting PROTAC
This section details the synthesis of a hypothetical BRD4-targeting PROTAC, herein named PROTAC-B-4, which utilizes this compound to link a BRD4 inhibitor (e.g., a JQ1 derivative) and an E3 ligase ligand (e.g., pomalidomide).
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The degradation of BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins, has shown therapeutic potential in various cancers.[5][6] BRD4 acts as an epigenetic reader, and its degradation leads to the downregulation of oncogenes such as c-MYC, ultimately resulting in cell cycle arrest and apoptosis.[7]
References
- 1. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-(Bromomethyl)phenylboronic Acid in the Synthesis of Potent Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis plays a crucial role in a variety of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and cancer progression.[2][3][4][5][6] Consequently, the development of potent and selective ATX inhibitors has emerged as a promising therapeutic strategy for a range of diseases, including idiopathic pulmonary fibrosis, cancer, and autoimmune disorders.[6][7][8]
A particularly effective class of ATX inhibitors utilizes a boronic acid moiety to target the catalytic site of the enzyme.[1][9][10] This strategy is based on the rationale of targeting the threonine oxygen nucleophile (Thr210) within the ATX active site with a Lewis acid.[1][2][9] 4-(Bromomethyl)phenylboronic acid serves as a critical building block in the synthesis of these inhibitors, providing the boronic acid "warhead" that forms a reversible covalent bond with the catalytic threonine residue.[1][2][9]
These application notes provide a detailed overview of the synthesis of boronic acid-based ATX inhibitors using this compound, including experimental protocols and pharmacological data.
ATX-LPA Signaling Pathway
The autotaxin-LPA signaling pathway is initiated by the hydrolysis of lysophosphatidylcholine (B164491) (LPC) by ATX to produce LPA.[4][5] LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[5][11] Activation of these receptors triggers downstream signaling cascades through various G proteins (Gq/11, Gi/o, G12/13, and Gs), leading to diverse cellular responses such as cell proliferation, migration, and survival.[11] The dysregulation of this pathway is implicated in numerous diseases.[3][6]
Synthesis of Boronic Acid-Based Autotaxin Inhibitors
The synthesis of potent, boronic acid-containing autotaxin inhibitors often involves the O-alkylation of a precursor molecule with this compound in the final step.[1][2] This modular approach allows for the systematic modification of different parts of the inhibitor to explore structure-activity relationships (SAR).[1][2]
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of these inhibitors is depicted below. It starts with the synthesis of precursor molecules, followed by the key alkylation step with this compound. The synthesized compounds are then purified and characterized, and their inhibitory potency against autotaxin is determined using biochemical assays.
Experimental Protocols
Synthesis of a Representative Boronic Acid Inhibitor (e.g., Analog of HA155)
This protocol is a representative example based on published procedures for the synthesis of boronic acid-based autotaxin inhibitors.[1][2]
Step 1: Synthesis of the Core Intermediate
The synthesis of the core intermediate can vary depending on the desired final structure. For a thiazolidinedione-based inhibitor, the synthesis may proceed as follows:
-
N-alkylation of 2,4-Thiazolidinedione (B21345): To a solution of 2,4-thiazolidinedione in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH). Stir the mixture at room temperature, then add an appropriate alkyl halide (e.g., 4-fluorobenzyl bromide) and continue stirring for several hours.[12] The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction is quenched, and the product is extracted and purified.
-
Knoevenagel Condensation: The N-alkylated thiazolidinedione is then condensed with a substituted benzaldehyde (B42025) derivative. This reaction is typically carried out in a solvent like ethanol (B145695) with a catalytic amount of a base such as piperidine, under reflux conditions.[12] The resulting product is the core intermediate which can then be alkylated with this compound.
Step 2: O-alkylation with this compound
-
To a solution of the synthesized core intermediate in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (K2CO3).
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final boronic acid inhibitor.[1]
In Vitro Autotaxin Inhibition Assay (LPC Hydrolysis Assay)
The inhibitory activity of the synthesized compounds is determined by measuring the hydrolysis of lysophosphatidylcholine (LPC) to choline (B1196258), which is then quantified using a colorimetric or fluorometric method.[1][9][12]
-
Reagents and Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent or a similar chromogenic/fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplates
-
Synthesized inhibitor compounds dissolved in DMSO
-
-
Assay Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add the recombinant ATX enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a detection mixture containing choline oxidase, HRP, and the fluorogenic/chromogenic substrate in the assay buffer.
-
Initiate the enzymatic reaction by adding the LPC substrate to the wells.
-
Immediately add the detection mixture to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the absorbance or fluorescence at appropriate wavelengths using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a suitable equation using graphing software.[13]
-
Pharmacological Data
The inhibitory potencies of representative boronic acid-based autotaxin inhibitors are summarized in the table below. The IC50 values demonstrate the high potency of this class of compounds.
| Compound | Core Structure | Linker | IC50 (nM) | Reference |
| HA155 (1) | Thiazolidine-2,4-dione | Ether (OCH2) | 5.7 | [1][2] |
| Compound 17 | Thiazolidine-2,4-dione | Amide (CONH) | 147 | [1][2] |
| HA130 | Thiazolidinedione | Ether | 28 | [12] |
| Compound A | Thiazolidinedione | Ether | 2500 | [12] |
Structure-Activity Relationship (SAR)
Structure-activity relationship studies on these boronic acid-based inhibitors have revealed several key features for potent ATX inhibition:
-
Boronic Acid Moiety: The boronic acid is essential for potent inhibition as it directly interacts with the catalytic threonine (Thr210) in the ATX active site.[1][9] Replacing it with a carboxylic acid, for instance, leads to a significant loss of activity.[12]
-
Hydrophobic Tail: A hydrophobic moiety, such as a 4-fluorobenzyl group, is crucial for binding to the hydrophobic lipid-binding pocket of ATX.[1][2]
-
Linker Region: The nature and rigidity of the linker connecting the core structure to the phenylboronic acid moiety can significantly impact inhibitory potency. Flexible linkers like ethers are often preferred over more rigid amide linkers.[1][2]
Conclusion
This compound is a valuable reagent for the synthesis of highly potent and specific inhibitors of autotaxin. The boronic acid moiety acts as a key pharmacophore, targeting the active site of the enzyme. The synthetic routes are adaptable, allowing for the exploration of structure-activity relationships to optimize inhibitor potency and pharmacokinetic properties. The protocols and data presented here provide a foundation for researchers and drug development professionals working on the discovery of novel therapeutics targeting the ATX-LPA signaling pathway.
References
- 1. Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autotaxin inhibitors: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Autotaxin inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and optimization of boronic acid based inhibitors of autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Application Notes and Protocols for Sonogashira Coupling with 4-(Bromomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling reaction involving 4-(Bromomethyl)phenylboronic acid. This versatile building block, containing both a reactive benzylic bromide and a boronic acid moiety, presents unique opportunities and challenges in cross-coupling chemistry. These notes are intended to guide researchers in successfully employing this reagent for the synthesis of complex organic molecules.
Introduction
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it can be carried out under mild conditions.[1][3] The use of this compound as a coupling partner in the Sonogashira reaction is of significant interest as it allows for the introduction of a versatile functional handle—the bromomethyl group—which can be further elaborated, alongside the boronic acid group that can participate in subsequent cross-coupling reactions such as the Suzuki coupling.
However, the direct Sonogashira coupling of benzyl (B1604629) bromides can be challenging and may not proceed under standard conditions. This is due to the different reactivity of sp3-hybridized carbon-bromine bonds compared to the sp2-hybridized bonds typically involved in this reaction. Potential side reactions, such as homocoupling of the alkyne, can also compete with the desired cross-coupling.[4] Therefore, careful optimization of the reaction conditions is crucial for a successful outcome.
This protocol provides a starting point for the Sonogashira coupling of this compound with a generic terminal alkyne, along with a discussion of key parameters and potential challenges.
Data Presentation
Table 1: Typical Reaction Parameters for Sonogashira Coupling of Aryl Bromides
| Parameter | Typical Range/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | 0.5 - 5 mol% |
| Copper(I) Co-catalyst | CuI | 1 - 10 mol% |
| Ligand (for Pd(OAc)₂) | PPh₃, XPhos, SPhos | 1 - 10 mol% |
| Base | Et₃N, DIPEA, piperidine, K₂CO₃, Cs₂CO₃ | 2 - 5 equivalents |
| Solvent | THF, DMF, Toluene, Acetonitrile, Dioxane | Anhydrous and degassed |
| Temperature | Room temperature to 100 °C | Dependent on substrate reactivity |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxygen-induced side reactions |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No reaction or low conversion | Inactive catalyst, insufficient temperature, poor solvent choice | Use a fresh catalyst, increase the temperature, screen different solvents. |
| Homocoupling of alkyne | Presence of oxygen, high catalyst loading | Thoroughly degas the solvent and reagents, reduce the catalyst loading, consider a copper-free protocol. |
| Decomposition of starting material | High temperature, incompatible base | Lower the reaction temperature, screen milder bases (e.g., K₂CO₃). |
| Formation of side products | Reaction with the boronic acid moiety | Protect the boronic acid group (e.g., as a pinacol (B44631) ester) prior to the Sonogashira coupling. |
Experimental Protocols
General Considerations
-
Reagent Purity: this compound should be of high purity. It is advisable to store it under an inert atmosphere and away from moisture.
-
Solvent and Reagent Preparation: All solvents and liquid reagents should be freshly distilled and thoroughly degassed prior to use to remove oxygen, which can promote the unwanted homocoupling of the terminal alkyne.[4]
-
Inert Atmosphere: The reaction should be set up and carried out under an inert atmosphere of argon or nitrogen to prevent catalyst deactivation and side reactions.
Detailed Protocol for Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a magnetic stir bar.
-
In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (5-10 mol%) in the chosen anhydrous and degassed solvent (e.g., THF).
-
-
Addition of Reagents:
-
To the Schlenk flask containing the starting materials, add the anhydrous and degassed solvent, followed by the base (e.g., Et₃N, 3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Add the catalyst solution to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (start with room temperature and increase if necessary, e.g., to 50-70 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
-
Mandatory Visualizations
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: A typical experimental workflow for the Sonogashira coupling.
Concluding Remarks
The Sonogashira coupling of this compound offers a valuable synthetic route to highly functionalized building blocks. While the reactivity of the benzylic bromide presents a challenge, a carefully optimized protocol, potentially involving a copper-free system or protection of the boronic acid, can lead to successful outcomes. The provided protocol and data serve as a robust starting point for researchers to explore the utility of this versatile reagent in their synthetic endeavors. Further investigation into ligand effects and alternative palladium sources may lead to even more efficient and general procedures.
References
Application Notes and Protocols: Oxidative Heck Reaction of 4-(Bromomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes. A valuable extension of this methodology is the oxidative Heck reaction, which allows for the coupling of organoboronic acids with alkenes. This process is initiated by a transmetalation step between the arylboronic acid and a Pd(II) catalyst, rather than the oxidative addition of an aryl halide to Pd(0). An oxidant is typically required to regenerate the active Pd(II) catalyst at the end of the cycle. This application note provides detailed protocols for the oxidative Heck reaction of 4-(bromomethyl)phenylboronic acid with various alkenes, a versatile building block in medicinal chemistry and materials science. The presence of the bromomethyl group offers a handle for further functionalization post-coupling.
Reaction Principle and Mechanism
The oxidative Heck reaction of an arylboronic acid with an alkene proceeds through a Pd(II)-catalyzed pathway. The generally accepted mechanism involves the following key steps:
-
Transmetalation: The arylboronic acid reacts with the Pd(II) catalyst to form an arylpalladium(II) intermediate.
-
Migratory Insertion: The alkene coordinates to the arylpalladium(II) complex, followed by migratory insertion of the aryl group into the carbon-carbon double bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkylpalladium(II) intermediate, forming the substituted alkene product and a hydridopalladium(II) species.
-
Reductive Elimination & Oxidation: The hydridopalladium(II) species undergoes reductive elimination to form HX and Pd(0). An oxidant is then required to regenerate the catalytically active Pd(II) species from Pd(0).
Data Presentation: Optimized Reaction Conditions
Several protocols have been developed for the oxidative Heck reaction of arylboronic acids. The choice of conditions can significantly impact reaction efficiency and substrate scope. Below is a summary of various reported conditions that can be adapted for this compound.
| Protocol | Catalyst (mol%) | Ligand (mol%) | Oxidant/Additive | Solvent | Temperature (°C) | Time (h) | Notes |
| Protocol 1 | Pd(OAc)₂ (5) | None | N-Bromosuccinimide (NBS) (30 mol%) | Toluene (B28343) | 25 | 12 | Base-free and ligand-free conditions at room temperature.[1][2] |
| Protocol 2 | Pd(OAc)₂ (2) | dppp (B1165662) (3) | None (Acetone acts as H-acceptor) | Acetone (B3395972) | 70 | 15-20 | Oxygen and base-free conditions.[3][4][5] |
| Protocol 3 | Pd(OAc)₂ | phen-NO₂ | O₂ atmosphere | DMF | 80 | 24 | Suitable for coumarin-based alkenes.[6] |
| Protocol 4 | Pd(OAc)₂ | None | Cu(OAc)₂ | DMF/H₂O | 100 | 4 | Phosphine-free conditions with a copper co-oxidant.[7] |
dppp: 1,3-Bis(diphenylphosphino)propane phen-NO₂: 5-Nitro-1,10-phenanthroline DMF: Dimethylformamide
Experimental Protocols
The following are detailed experimental procedures for two distinct and effective methods for the oxidative Heck coupling of this compound with a generic alkene (e.g., styrene (B11656) or an acrylate).
Protocol 1: Mild, Base- and Ligand-Free Conditions with NBS
This protocol is adapted from studies on the Pd(OAc)₂-catalyzed arylation of olefins with arylboronic acids using NBS as an additive at ambient temperature.[1][2]
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
N-Bromosuccinimide (NBS)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).
-
Add the alkene (1.0 mmol, 1.0 equiv).
-
Add Pd(OAc)₂ (0.05 mmol, 5 mol%).
-
Add NBS (0.30 mmol, 30 mol%).
-
Add anhydrous toluene (5 mL).
-
Stir the reaction mixture at 25 °C (room temperature) for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Oxygen- and Base-Free Conditions in Acetone
This protocol is based on an efficient method for the oxidative Heck coupling of arylboronic acids that avoids the need for an external oxidant by using acetone as a hydrogen acceptor.[3][4][5]
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Acetone (anhydrous)
-
Trifluoroacetic acid (TFA) (for electron-deficient olefins)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and dppp (0.03 mmol, 3 mol%).
-
Add anhydrous acetone (3 mL) and stir for a few minutes until the catalyst and ligand dissolve.
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add the alkene (2.0 mmol, 2.0 equiv).
-
If using an electron-deficient alkene (e.g., acrylates), add TFA (0.30 mmol, 30 mol%).
-
Seal the tube and heat the reaction mixture at 70 °C with stirring for 15-20 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Filter through a short plug of silica gel to remove catalyst residues, eluting with the same solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of the Oxidative Heck Reaction
References
- 1. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins [organic-chemistry.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids [organic-chemistry.org]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Boronated Phosphonium Salts from 4-(Bromomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Boronated phosphonium (B103445) salts are a class of compounds with significant potential in drug development, particularly in oncology. The unique properties of the boronic acid group, a bioisostere of the carboxylic acid group, combined with the characteristics of the phosphonium cation, make these molecules promising candidates for targeted cancer therapy. The triphenylphosphonium cation is a delocalized lipophilic cation that can selectively accumulate within the mitochondria of cancer cells.[1][2] This targeted accumulation is driven by the significantly higher mitochondrial membrane potential in cancer cells compared to normal cells.[1][3]
Once concentrated in the mitochondria, these compounds can exert cytotoxic effects through various mechanisms. These include the disruption of mitochondrial function, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis (programmed cell death).[1][4][5] The boronic acid moiety can further enhance the biological activity and targeting specificity of these molecules. Boron-containing compounds, such as the FDA-approved drug Bortezomib, have demonstrated clinical success, underscoring the therapeutic potential of boron chemistry in medicine.[5]
The synthesis of boronated phosphonium salts from readily available starting materials like 4-(Bromomethyl)phenylboronic acid is a straightforward and efficient process, making these compounds accessible for further research and development.[6][7][8] The protocol detailed below describes the preparation of (4-(boronophenyl)methyl)triphenylphosphonium bromide, a key intermediate for the development of novel boron-containing therapeutics.
Experimental Protocol: Synthesis of (4-(boronophenyl)methyl)triphenylphosphonium bromide
This protocol details the synthesis of (4-(boronophenyl)methyl)triphenylphosphonium bromide via the reaction of this compound with triphenylphosphine (B44618).
Materials and Equipment:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Schlenk line (optional, for rigorous anhydrous conditions)
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and triphenylphosphine in a 1:1 to 1:1.2 molar ratio.
-
Addition of Solvent: Under an inert atmosphere, add anhydrous acetonitrile to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to 85 °C with constant stirring.[6] Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add anhydrous diethyl ether to the stirred solution to induce precipitation of the phosphonium salt.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold anhydrous diethyl ether to remove any unreacted triphenylphosphine and other impurities.
-
Drying: Dry the collected solid under vacuum to remove residual solvent.
-
Purification (Recrystallization): For higher purity, the crude product can be recrystallized. A common solvent system for recrystallization of phosphonium salts is a mixture of a polar solvent (like ethanol (B145695) or dichloromethane) and a non-polar solvent (like diethyl ether or hexane). Dissolve the crude product in a minimal amount of the hot polar solvent, and then slowly add the non-polar solvent until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum. The final product is (4-(boronophenyl)methyl)triphenylphosphonium bromide as a white solid.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as multinuclear (¹H, ¹³C, ³¹P, ¹¹B) NMR spectroscopy, mass spectrometry, and elemental analysis.[6]
Data Presentation
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₇H₈BBrO₂ | 214.85 | Starting Material |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Reagent |
| (4-(boronophenyl)methyl)triphenylphosphonium bromide | C₂₅H₂₃BBrO₂P | 477.14 | Product |
Reaction Yield: The yields for the synthesis of similar phosphonium salts are generally high. While the specific yield for this reaction is not detailed in the provided search results, a yield in the range of 70-90% can be expected under optimized conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of (4-(boronophenyl)methyl)triphenylphosphonium bromide.
Cellular Uptake and Mechanism of Action
Caption: Cellular uptake and proposed mechanism of action in cancer cells.
References
- 1. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonium salts exhibiting selective anti-carcinoma activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts and Lipids Nanoparticles: Synthesis, Antitumor Activity and Toxicity | MDPI [mdpi.com]
- 5. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 4-(Bromomethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues in Suzuki coupling reactions involving 4-(bromomethyl)phenylboronic acid. The presence of a reactive benzylic bromide in addition to the boronic acid moiety presents unique challenges that are addressed in this guide.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Low yields in Suzuki couplings with this compound can arise from several factors. The primary challenge is the presence of two reactive sites: the C-B bond of the boronic acid and the C-Br bond of the benzylic bromide. Potential issues include:
-
Side Reactions: The benzylic bromide can undergo side reactions, such as homocoupling or reaction with the base.
-
Protodeboronation: The boronic acid group can be cleaved and replaced by a hydrogen atom, a common issue with some boronic acids, especially under strong basic conditions.
-
Catalyst Inactivation: The palladium catalyst can be deactivated, leading to incomplete conversion.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical for this substrate.
Q2: What are the common side reactions when using this compound, and how can they be minimized?
The main side reactions are related to the reactivity of the benzylic bromide and the stability of the boronic acid:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. To minimize this, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Using the more stable pinacol (B44631) ester of the boronic acid, this compound pinacol ester, is also a highly effective strategy.
-
Homocoupling of the Boronic Acid: This side reaction can be promoted by the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Reactions involving the Benzylic Bromide: The benzylic bromide can potentially react with the base or undergo other palladium-catalyzed reactions. Careful selection of a catalyst system that favors the desired C(sp²)–C(sp²) coupling over reactions at the C(sp³)–Br bond is crucial. For instance, catalyst systems like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand have been shown to be effective.[1]
Q3: Should I protect the bromomethyl group before performing the Suzuki coupling?
Protecting the bromomethyl group is generally not necessary. Several studies have demonstrated successful selective Suzuki coupling at the C-B bond without affecting the benzylic bromide.[1] The key is to choose reaction conditions that favor the desired reactivity. Using a catalyst system like Pd(OAc)₂ with PCy₃·HBF₄ has been shown to be highly selective for the C(sp²)–Br bond over a C(sp³)–Cl bond in a similar substrate, suggesting that selectivity for the C-B coupling over the C-Br reaction is achievable.[1]
Q4: What are the recommended catalyst systems for this type of reaction?
For Suzuki couplings involving benzylic halides, catalyst systems with good activity and selectivity are required. Some recommended systems include:
-
Pd(OAc)₂ with a phosphine ligand: Ligands such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines can be effective.[2]
-
PdCl₂(dppf)·CH₂Cl₂: This catalyst has been successfully used for coupling benzylic halides with potassium aryltrifluoroborates.[3]
-
trans-PdBr(N-Succ)(PPh₃)₂: This precatalyst has shown to be effective for Suzuki-Miyaura cross-couplings of benzylic halides.[4]
Q5: How do I choose the right base and solvent?
The choice of base and solvent is critical for both yield and minimizing side reactions.
-
Base: Milder inorganic bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often effective.[2][3] Stronger bases may promote side reactions of the benzylic bromide.
-
Solvent: A mixture of an organic solvent and water is commonly used. THF/water and DMF/water are frequently employed.[2][3] The water is necessary to activate the boronic acid with the base.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Materials | Inactive catalyst | Ensure the palladium catalyst is of high quality. Consider using a pre-catalyst or generating the active Pd(0) species in situ. Perform the reaction under a strict inert atmosphere. |
| Ineffective base | Use a base known to be effective for this type of coupling, such as Cs₂CO₃ or K₂CO₃. Ensure the base is finely powdered and dry. | |
| Low reaction temperature | Gradually increase the reaction temperature. Many Suzuki couplings with challenging substrates require heating, often in the range of 60-90°C.[3][4] | |
| Significant Protodeboronation | Harsh basic conditions | Switch to a milder base like K₂CO₃. |
| Presence of excess water | While some water is necessary, excess water can promote protodeboronation. Use a well-defined solvent mixture (e.g., THF/H₂O 10:1).[3] | |
| Unstable boronic acid | Use the more stable this compound pinacol ester. | |
| Formation of Homocoupled Byproducts | Presence of oxygen | Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere. |
| Reaction of the Benzylic Bromide | Non-selective catalyst system | Employ a catalyst system known for its selectivity in coupling aryl halides in the presence of benzylic halides, such as Pd(OAc)₂ with an appropriate phosphine ligand.[1] |
| High reaction temperature | If side reactions of the benzylic bromide are observed, try lowering the reaction temperature. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound Pinacol Ester with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound pinacol ester (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (B91453) (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound pinacol ester, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Under the inert atmosphere, add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of degassed dioxane.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: General scheme for the Suzuki coupling reaction.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-(Bromomethyl)phenylboronic acid in Chemical Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 4-(Bromomethyl)phenylboronic acid during chemical reactions, particularly Suzuki-Miyaura coupling.
Troubleshooting Guide: Minimizing Protodeboronation
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, leading to the formation of 4-bromotoluene (B49008) as an undesired byproduct. This process is influenced by several factors, including reaction temperature, the strength of the base, and the solvent system. The presence of the bromomethyl group can also affect the electronic properties and stability of the molecule.
Below is a summary of reaction conditions and their impact on the rate of protodeboronation.
| Parameter | Condition | Impact on Protodeboronation | Recommendation |
| Temperature | High (> 80 °C) | Increases rate of protodeboronation | If the catalyst is sufficiently active, consider running the reaction at a lower temperature (e.g., room temperature to 60 °C).[1] |
| Low (RT - 60 °C) | Decreases rate of protodeboronation | Ideal for minimizing the side reaction, provided the main reaction proceeds at an acceptable rate. | |
| Base | Strong (e.g., NaOH, KOH) | Promotes protodeboronation | Switch to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[2] |
| Weak (e.g., K₃PO₄, Cs₂CO₃) | Minimizes protodeboronation | Recommended for substrates prone to protodeboronation. | |
| Solvent | Protic/Aqueous | Can serve as a proton source, increasing protodeboronation | Use anhydrous solvents or carefully optimize the water content, as some water can be beneficial for Suzuki couplings.[2] |
| Aprotic (e.g., Toluene (B28343), Dioxane, THF) | Reduces the availability of protons | Recommended, but ensure adequate solubility of all reactants. | |
| Catalyst | Low Activity | Slower desired reaction allows more time for protodeboronation | Use a highly active catalyst (e.g., with Buchwald or SPhos ligands) to accelerate the cross-coupling, making it outcompete protodeboronation.[2] |
| High Activity | Faster desired reaction outcompetes protodeboronation | Ideal for minimizing side reactions. | |
| Boronic Acid Form | Free Boronic Acid | More susceptible to protodeboronation | For challenging reactions, convert to a more stable boronic ester. |
| Pinacol (B44631) Ester | More stable and less prone to protodeboronation | Recommended for reactions requiring higher temperatures or longer reaction times.[3][4] | |
| MIDA Boronate Ester | Highly stable, slow release of boronic acid | Excellent choice for unstable boronic acids and for iterative cross-coupling strategies.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[5] In the case of this compound, this results in the formation of 4-bromotoluene, an impurity that can complicate purification and lower the yield of the desired product. This side reaction is a common issue with arylboronic acids, especially under the basic and often heated conditions used in cross-coupling reactions like the Suzuki-Miyaura coupling.[5]
Q2: I am observing a significant amount of 4-bromotoluene in my reaction mixture. What are the likely causes?
A2: The formation of 4-bromotoluene is a direct result of protodeboronation. The most common contributing factors include:
-
High reaction temperature: Elevated temperatures accelerate the rate of protodeboronation.
-
Strong base: Strong bases can promote the undesired cleavage of the C-B bond.
-
Presence of excess water: Water can act as a proton source for the reaction.
-
Inefficient catalyst system: If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction becomes more significant.
-
Prolonged reaction times: Longer exposure to reaction conditions can lead to gradual degradation of the boronic acid.
Q3: How can I modify my reaction conditions to reduce protodeboronation?
A3: To minimize protodeboronation, consider the following adjustments:
-
Lower the temperature: If possible, run the reaction at a lower temperature.
-
Use a milder base: Switch from strong bases like NaOH or KOH to weaker bases such as K₃PO₄ or Cs₂CO₃.
-
Optimize the solvent: Use anhydrous solvents or minimize the amount of water. Aprotic solvents like toluene, dioxane, or THF are often preferred.
-
Use a more active catalyst: A highly efficient palladium catalyst with appropriate ligands can accelerate the desired coupling reaction, making it the dominant pathway.
-
Convert to a boronic ester: For particularly sensitive substrates, converting the boronic acid to a more stable pinacol or MIDA boronate ester is a highly effective strategy.[3][5]
Q4: Are there any other potential side reactions with this compound I should be aware of?
A4: Yes, the bromomethyl group is a reactive benzylic bromide. Under basic conditions or in the presence of nucleophiles, it can undergo substitution or elimination reactions. Depending on the other components of your reaction mixture, this could lead to the formation of various byproducts. It is important to consider the compatibility of all reagents with the bromomethyl functionality.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating conditions aimed at minimizing protodeboronation.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, and potassium phosphate.
-
Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the anhydrous solvent (e.g., a mixture of toluene and 1,4-dioxane) via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Conversion of this compound to its Pinacol Ester
This protocol describes the conversion of this compound to its more stable pinacol ester derivative.
Materials:
-
This compound (1.0 equivalent)
-
Pinacol (1.1 equivalents)
-
Anhydrous toluene or THF
-
Dean-Stark apparatus (optional, for toluene)
-
Magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve this compound and pinacol in anhydrous toluene or THF.
-
If using toluene, heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. If using THF, stir the mixture at room temperature over magnesium sulfate for several hours.
-
Monitor the reaction by TLC or NMR until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used in the subsequent coupling reaction without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Visualizations
Caption: Competing pathways of this compound in a reaction.
Caption: Decision workflow for troubleshooting protodeboronation.
References
Technical Support Center: Palladium-Catalyzed Couplings of 4-(Bromomethyl)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the side reactions of 4-(bromomethyl)phenylboronic acid in palladium-catalyzed coupling reactions.
Introduction
This compound is a bifunctional reagent that presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of both a boronic acid and a reactive benzylic bromide on the same molecule can lead to several undesired side reactions, primarily self-coupling or polymerization, which can significantly impact the yield and purity of the desired product. Understanding and controlling the chemoselectivity of the reaction is therefore critical for success.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a Suzuki-Miyaura coupling?
A1: The primary side reactions are protodeboronation, homocoupling of the boronic acid, and, most significantly, self-coupling or polymerization.
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. This can be promoted by high temperatures, prolonged reaction times, and the presence of water and a strong base.
-
Homocoupling: Two molecules of an aryl boronic acid can couple to form a biaryl byproduct. This is often observed when the palladium(0) catalyst is reoxidized to palladium(II) in the presence of oxygen.
-
Self-Coupling/Polymerization: This is a major concern with this compound. The boronic acid moiety of one molecule can react with the bromomethyl group of another in a Suzuki-Miyaura-type reaction. This can lead to the formation of oligomers and polymers, specifically poly(p-phenylene methylene), which can complicate purification and reduce the yield of the desired product.
Q2: How can I control the chemoselectivity to favor the desired cross-coupling over self-coupling?
A2: Controlling chemoselectivity is key to a successful reaction. The relative reactivity of the C(sp²)-B bond (boronic acid) and the C(sp³)-Br bond (benzylic bromide) can be influenced by several factors:
-
Ligand Choice: The choice of phosphine (B1218219) ligand is crucial. Bulky and electron-rich ligands, such as those from the Buchwald and SPhos families, can promote the desired oxidative addition at the aryl halide partner over the benzylic bromide.
-
Reaction Conditions: Lower temperatures and shorter reaction times can help to minimize side reactions.
-
Base Selection: The choice of base can influence the rate of transmetalation and potentially affect the selectivity. Weaker bases may sometimes be beneficial in controlling the reactivity.
Q3: My reaction mixture has turned black, and I'm getting a low yield of my desired product. What could be the problem?
A3: A black precipitate is often indicative of the formation of palladium black, which is an inactive form of the catalyst. This can be caused by:
-
Catalyst Decomposition: High temperatures or the presence of impurities can lead to the decomposition of the palladium catalyst.
-
Incomplete Reduction of Pd(II) to Pd(0): If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species might be inefficient, leading to side reactions and decomposition.
-
Side Reactions: The formation of polymeric byproducts can sometimes trap the catalyst, leading to its deactivation.
To address this, ensure your reagents and solvents are pure and properly degassed. Using a more stable precatalyst or optimizing the reaction temperature and time may also help.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during palladium-catalyzed couplings with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Catalyst inactivity or decomposition. | - Use a fresh, high-purity palladium catalyst and ligand.- Ensure thorough degassing of the reaction mixture.- Lower the reaction temperature. |
| 2. Inefficient transmetalation. | - Optimize the base and solvent system.- Consider using the corresponding boronic ester, which can sometimes be more stable. | |
| 3. Predominant self-coupling/polymerization. | - Screen different phosphine ligands (e.g., bulky, electron-rich ligands).- Use a higher ratio of the coupling partner to this compound.- Employ a slow addition of the this compound to the reaction mixture. | |
| Formation of significant amounts of oligomeric/polymeric byproduct | 1. Reaction conditions favoring self-coupling. | - Lower the reaction temperature and shorten the reaction time.- Use a less concentrated reaction mixture. |
| 2. Inappropriate ligand choice. | - Switch to a ligand known to favor coupling with the desired aryl halide over the benzylic bromide. | |
| Protodeboronation of the starting material | 1. Presence of excess water and strong base. | - Use anhydrous solvents and reagents.- Consider a milder base. |
| 2. High reaction temperature or long reaction time. | - Reduce the reaction temperature and monitor the reaction closely to stop it upon completion. | |
| Homocoupling of the boronic acid | 1. Presence of oxygen in the reaction mixture. | - Ensure rigorous degassing of solvents and inert atmosphere throughout the reaction. |
| 2. Inefficient catalytic cycle. | - Optimize catalyst and ligand loading. |
Experimental Protocols
Selective Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
This protocol is designed to favor the coupling at the boronic acid moiety while minimizing the reaction at the benzylic bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.02 equiv)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine; 0.04 equiv)
-
Potassium phosphate (B84403) tribasic (K₃PO₄; 2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas at least three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture at a controlled temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Pathway Diagram
Caption: Potential reaction pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
purification of Suzuki coupling products derived from 4-(Bromomethyl)phenylboronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Suzuki coupling products derived from 4-(bromomethyl)phenylboronic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My post-reaction TLC plate shows multiple spots. How do I identify the main impurities and select a purification strategy?
A1: A complex TLC profile is common before purification. The primary spots likely correspond to your desired product, unreacted starting materials (aryl halide and boronic acid), and homocoupling byproducts.
-
Unreacted this compound: This is often a polar impurity and may appear as a streak or a spot with a low Rf value. It can typically be removed with a basic aqueous wash, which converts the acidic boronic acid into its water-soluble boronate salt.[1][2]
-
Homocoupled Byproduct: The biaryl product resulting from the coupling of two molecules of this compound is a common impurity.[3][4] This byproduct is often non-polar and may have an Rf value very close to your desired product, making separation difficult.
-
Unreacted Aryl Halide: This will have a polarity that depends on its structure but is often less polar than the final product.
-
Strategy: First, perform an aqueous work-up with a basic wash (e.g., with NaHCO₃ or K₂CO₃ solution) to remove the bulk of the boronic acid.[1] Then, run a new TLC using various solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes) to find the optimal conditions for separating your product from the remaining impurities, primarily the homocoupled byproduct.[1] Meticulous column chromatography with a shallow solvent gradient is often required for such separations.[1]
Q2: After column chromatography, my product is still contaminated with a non-polar impurity that has a very similar Rf value. What can I do?
A2: This is a classic challenge, often caused by the homocoupled byproduct.
-
Optimize Chromatography: If you haven't already, try a very shallow solvent gradient during flash column chromatography.[1] Sometimes changing the solvent system entirely (e.g., from hexane/ethyl acetate to toluene/acetone) can alter the relative separation of the compounds.[1]
-
Recrystallization: If your product is a solid, recrystallization is a highly effective method for removing impurities.[1][5] The key is to find a solvent system where your product has high solubility at elevated temperatures but low solubility at room or lower temperatures, while the impurity remains soluble. A mixed solvent system, such as hexanes and methanol, can be effective.[5]
-
Reaction Optimization: To prevent this issue in future reactions, ensure your reaction setup is thoroughly degassed with an inert gas like argon or nitrogen, as oxygen can promote homocoupling.[1] Using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly can also sometimes reduce homocoupling compared to Pd(II) precatalysts.[1][6]
Q3: I suspect my product is contaminated with byproducts from a reaction at the bromomethyl group. What are these and how can I remove them?
A3: The C-Br bond in the 4-(bromomethyl)phenyl group is a benzylic bromide, making it susceptible to nucleophilic substitution, especially with certain bases or solvents used in the Suzuki reaction.
-
Potential Side Products:
-
Hydrolysis: If water is present, particularly with stronger bases or at high temperatures, the bromomethyl group (-CH₂Br) can hydrolyze to a hydroxymethyl group (-CH₂OH). This will result in a significantly more polar byproduct.
-
Alkoxylation: If an alcohol is used as a solvent (e.g., n-propanol), it can act as a nucleophile, leading to an ether byproduct (-CH₂OR).
-
-
Removal Strategy: These byproducts, particularly the alcohol, will have very different polarities compared to your desired product. They can typically be separated effectively using standard flash column chromatography. The key is to identify their presence, often through characterization techniques like NMR or Mass Spectrometry, to adjust your purification strategy accordingly.
Q4: My final product is an oil and will not crystallize, even though I expect a solid. What is the problem?
A4: This can happen for two main reasons: the product is intrinsically an oil at room temperature, or the presence of impurities is inhibiting crystallization.[1]
-
Actionable Steps:
-
Re-purify: Attempt to purify the oil again using careful column chromatography to remove any subtle impurities that might be acting as crystallization inhibitors.[1]
-
Trituration: Try dissolving the oil in a small amount of a strong solvent (e.g., dichloromethane) and then adding a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Storing this mixture at a low temperature may induce precipitation or crystallization.
-
Confirm Identity: If the product remains an oil after rigorous purification, it may simply be its natural state. Confirm the purity using analytical techniques like NMR spectroscopy. If it is pure, purification by chromatography is the most appropriate method.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction?
A1: The most common impurities include unreacted starting materials (both the aryl halide and the boronic acid), homocoupled byproducts, protodeboronated arenes (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst.[7][8]
Q2: How can I effectively remove the residual palladium catalyst?
A2: Removing palladium to acceptable levels (ppm) is critical, especially in drug development.[1]
-
Filtration: A simple first step is to pass the reaction mixture through a pad of celite or silica (B1680970) gel after the reaction is complete.[7] This can remove heterogeneous catalysts or precipitated palladium black.[7][8]
-
Aqueous Wash: A standard aqueous work-up will help remove water-soluble palladium salts.[7]
-
Metal Scavengers: For homogeneous catalysts that remain in the organic phase, specialized metal scavengers can be used. These are typically functionalized silica gels or polymers that chelate the palladium, allowing it to be removed by filtration.[1]
Q3: What is the best general purification strategy after a Suzuki coupling reaction?
A3: A robust, multi-step strategy is recommended:
-
Aqueous Work-up: After the reaction, cool the mixture, dilute it with an organic solvent (like ethyl acetate), and wash it with water or brine. A wash with a mild aqueous base (e.g., 1M Na₂CO₃) is highly recommended to remove unreacted boronic acid.[1][2][9]
-
Primary Purification: Based on the product's properties and the impurity profile, choose either flash column chromatography or recrystallization.
Data Presentation
Table 1: Common Impurities and Removal Strategies
| Impurity Type | Common Source | Typical Polarity | Recommended Removal Method |
| Unreacted Boronic Acid | Excess reagent, incomplete reaction | High | Basic aqueous wash (e.g., NaHCO₃, K₂CO₃, NaOH)[1][2] |
| Homocoupling Byproduct | O₂ in reaction, Pd(II) precatalyst[1] | Similar to product | Meticulous column chromatography, recrystallization[1] |
| Protodeboronation Product | Hydrolysis of boronic acid[6] | Less polar than product | Column chromatography |
| Residual Palladium | Catalyst | Variable | Filtration through Celite, metal scavengers, aqueous washes[7] |
| -CH₂OH Byproduct | Hydrolysis of bromomethyl group | High | Column chromatography |
Table 2: Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best For |
| Flash Column Chromatography | Widely applicable to liquids and solids; separates components with different polarities.[7] | Can be time-consuming and use large solvent volumes; may not separate compounds with very similar Rf values. | Complex mixtures; purification of oils or non-crystalline solids.[1] |
| Recrystallization | Can yield highly pure crystalline material; scalable and often cost-effective.[7] | Only applicable to solids; requires finding a suitable solvent system; can have lower yields due to product loss in the mother liquor. | Purifying solid products from impurities with different solubility profiles.[5] |
Experimental Protocols
Protocol 1: General Aqueous Work-up [7][9]
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of Na₂CO₃ or another suitable base to remove unreacted this compound.
-
Wash the organic layer with water, followed by a wash with brine to reduce the amount of dissolved water in the organic phase.
-
Separate the organic layer and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography [7][9][10]
-
Prepare the crude product for loading. For "dry loading," dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM), add silica gel, and evaporate the solvent to get a free-flowing powder.[7]
-
Select an appropriate eluent system by testing solvent mixtures with TLC to achieve good separation between the product and impurities (a ΔRf of >0.2 is ideal).
-
Pack a glass column with silica gel slurried in the initial, least polar eluent mixture.
-
Carefully add the dry-loaded crude product to the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is required.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization [5][11]
-
Select a suitable solvent or solvent system. The ideal solvent dissolves the crude product completely when hot but poorly when cold.
-
Dissolve the crude product in the minimum amount of the hot solvent to create a saturated solution.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. Cooling further in an ice bath can maximize the yield.
-
Isolate the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under vacuum.
Visualizations
Caption: General workflow for Suzuki coupling purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. www1.udel.edu [www1.udel.edu]
how to remove palladium catalyst from 4-(Bromomethyl)phenylboronic acid reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving 4-(Bromomethyl)phenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is it crucial to remove the palladium catalyst after the reaction?
A1: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated by agencies like the FDA and EMA.[1] Palladium is a heavy metal that can have toxic effects and may also interfere with subsequent synthetic steps or biological assays, leading to unreliable results.[1] For instance, even low levels of palladium contamination can have deleterious effects in biological assays.[2] Stringent regulatory guidelines exist for the amount of residual palladium that a drug candidate is allowed to contain.[3]
Q2: What are the most common methods for removing palladium catalysts?
A2: The most prevalent methods for palladium removal include:
-
Palladium Scavengers: These are solid-supported materials with functional groups that chelate palladium, allowing for its removal by filtration.[4] This is often a highly effective and selective method.
-
Activated Carbon: This material can adsorb palladium species from the solution. It is a cost-effective option, particularly for large-scale operations.[4]
-
Chromatography: Column chromatography can be effective for purification but may not always reduce palladium levels to the stringent limits required for pharmaceutical applications.[1][4]
-
Filtration through Celite®: This method is primarily effective for removing insoluble, heterogeneous palladium catalysts like palladium on carbon (Pd/C) or palladium black.[1][5]
Q3: My palladium scavenger is not effectively removing the catalyst. What are the common causes and solutions?
A3: Several factors can contribute to the poor performance of palladium scavengers:
-
Incorrect Scavenger Selection: The choice of scavenger can depend on the oxidation state of the palladium. For example, thiol-based scavengers are generally effective for Pd(II). It's advisable to screen a small panel of different scavengers to find the most effective one for your specific reaction.
-
Insufficient Scavenger Loading or Reaction Time: Ensure you are using the recommended amount of scavenger (often 5-10 equivalents relative to the initial palladium catalyst) and allowing sufficient time for the scavenging to occur (can range from 2-24 hours).[6] Monitoring the reaction periodically can help determine the optimal time.
-
Poor Mass Transfer: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in the solution. Ensure vigorous stirring of the reaction mixture.[6]
-
Product-Palladium Complexation: Your product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[6]
Q4: I'm observing product loss after using activated carbon for palladium removal. How can I prevent this?
A4: Product loss during activated carbon treatment is often due to non-specific binding of the product to the carbon surface.[6] Here are some solutions:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. A good starting point is 5-10 wt% relative to the crude product, but this can be optimized.[6]
-
Solvent Selection: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to find one that minimizes product binding while maintaining good palladium removal.[6]
-
Wash the Carbon: After filtration, thoroughly wash the activated carbon cake with fresh solvent to recover any adsorbed product.[4]
Q5: Can I rely solely on silica (B1680970) gel chromatography for complete palladium removal?
A5: While silica gel chromatography is a standard purification technique that can remove a significant amount of palladium, it often fails to reduce the levels to the stringent limits required for pharmaceutical applications (typically <10 ppm).[1][7] It is highly recommended to use a palladium scavenger or another dedicated removal technique following chromatography for API synthesis.
Q6: How do I know if the palladium in my reaction is homogeneous or heterogeneous?
A6: This depends on the catalyst you used. Catalysts like Palladium on carbon (Pd/C) are heterogeneous and can often be removed by simple filtration.[1] However, many palladium catalysts used in cross-coupling reactions, such as those involving this compound (a component often used in Suzuki-Miyaura reactions), are homogeneous, meaning they are soluble in the reaction mixture.[1][8] For soluble palladium, filtration alone is insufficient, and methods like scavenging or treatment with activated carbon are necessary.[9]
Data Presentation
Table 1: Efficiency of Various Palladium Removal Methods
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reaction Type | Reference |
| Palladium Scavengers | |||||
| Si-Thiol & Si-Thiourea | 2400 | ≤ 16 | >99.3% | Suzuki cross-coupling | [6] |
| MP-TMT | 33,000 | < 200 | >99.4% | Suzuki-Miyaura reaction | [10] |
| MP-TMT | 500-800 | < 10 | >98% | Suzuki-Miyaura reaction | [10] |
| PhosphonicS SPM32 | 105 mg in 50 mL | - | >99.5% | Pd(OAc)₂ in acetonitrile | [11] |
| Activated Carbon | |||||
| Darco KB-B | - | - | - | Suzuki cross-coupling | [6] |
| Combined Methods | |||||
| Toluene & 20% aq. NaHSO₃ | 8000 | ≤ 100 | >98.75% | Suzuki-Miyaura coupling | [12] |
Note: The efficiency of each method is highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging in Batch Mode
-
Dissolve the Crude Product: Dissolve the crude product containing the palladium catalyst in a suitable organic solvent (e.g., THF, Ethyl Acetate).[4]
-
Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.[6]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 45 °C) for a specified period (e.g., 2-24 hours).[4][6] Monitor the palladium concentration periodically by taking small aliquots.
-
Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger.[6]
-
Wash the Scavenger: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.[6]
-
Concentrate the Filtrate: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[4]
-
Analyze for Residual Palladium: Analyze a sample of the purified product by a suitable analytical technique (e.g., ICP-MS) to determine the final palladium concentration.[4]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[6]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[6]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[6]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[6]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[6]
-
Analyze for Residual Palladium: Determine the final palladium concentration in the purified product using a suitable analytical method.[4]
Mandatory Visualization
Caption: A decision-making workflow for selecting an appropriate palladium catalyst removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. spinchem.com [spinchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Homocoupling of 4-(Bromomethyl)phenylboronic Acid in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(bromomethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique bifunctional nature of this reagent, possessing both a nucleophilic boronic acid and an electrophilic benzylic bromide, presents specific challenges, primarily the undesired homocoupling or self-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling when using this compound?
A1: Homocoupling of arylboronic acids in Suzuki-Miyaura reactions is primarily promoted by the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can facilitate the oxidative homocoupling of the boronic acid. For a bifunctional molecule like this compound, self-coupling can also occur where one molecule's boronic acid reacts with another's bromomethyl group, especially under conditions that favor both coupling pathways.
Q2: My reaction is resulting in a significant amount of bibenzyl-4,4'-diyldiboronic acid. What is causing this specific homocoupling product?
A2: The formation of bibenzyl-4,4'-diyldiboronic acid is a clear indication of the self-coupling of this compound. This occurs when the palladium catalyst facilitates the reaction between the boronic acid of one molecule and the bromomethyl group of another. This side reaction competes with the desired cross-coupling with your other substrate.
Q3: Can I use this compound directly in a Suzuki-Miyaura coupling, or do I need to use a protecting group strategy?
A3: While direct coupling is possible, it is challenging due to the potential for self-coupling. A protecting group strategy is often recommended for cleaner reactions and higher yields of the desired product. This involves masking either the boronic acid or the bromomethyl functionality to ensure chemoselectivity.
Q4: What are the most common protecting groups for the boronic acid moiety?
A4: Common protecting groups for boronic acids include pinacol (B44631) esters, N-methyliminodiacetic acid (MIDA) boronates, and diethanolamine (B148213) complexes.[1][2] Pinacol esters are widely used as they are generally stable to purification by column chromatography and can often be used directly in the subsequent coupling step.[2]
Q5: How can I selectively react the bromomethyl group while the boronic acid is protected?
A5: By converting the boronic acid to a more stable form, such as a pinacol boronate, you can perform reactions selectively at the bromomethyl position. For instance, you can carry out a nucleophilic substitution on the bromomethyl group. Subsequently, the boronic acid can be deprotected if necessary for a Suzuki-Miyaura coupling.
Q6: Are there conditions that favor the selective coupling at the C(sp2)-B bond over the C(sp3)-Br bond without protection?
A6: Yes, chemoselective Suzuki-Miyaura coupling can be achieved by carefully selecting the catalyst, ligand, and reaction conditions. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands can show selectivity for the C(sp2)-B bond over the C(sp3)-Br bond. For instance, using a catalyst system like Pd(OAc)2 with PCy3·HBF4 has been shown to selectively couple the aryl bromide in the presence of a benzylic chloride, a similar scenario to your bifunctional molecule.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of homocoupled byproduct (e.g., bibenzyl-4,4'-diyldiboronic acid) | 1. Presence of dissolved oxygen. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). 3. Reaction conditions favoring self-coupling of the bifunctional reagent. | 1. Rigorously degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for an extended period). 2. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or add a mild reducing agent like potassium formate (B1220265) to the reaction mixture when using a Pd(II) source. 3. Employ a protecting group strategy for either the boronic acid or the bromomethyl group. |
| Low yield of the desired cross-coupled product | 1. Inefficient catalyst turnover. 2. Protodeboronation (loss of the boronic acid group). 3. Catalyst inhibition. | 1. Optimize catalyst and ligand loading. Consider using a more active catalyst system. 2. Use a less aqueous solvent system or a stronger, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). Protecting the boronic acid can also prevent protodeboronation. 3. Ensure all reagents are pure and the reaction is performed under an inert atmosphere. |
| Formation of multiple unidentified byproducts | 1. Decomposition of starting materials or product under the reaction conditions. 2. Competing side reactions due to the bifunctional nature of this compound. | 1. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid over-running the reaction. 2. Implement a protecting group strategy to ensure only one reactive site is available for the desired transformation. |
| Difficulty in purifying the desired product from homocoupled byproduct | Co-elution of the product and the homocoupled dimer during chromatography. | If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. Alternatively, a protecting group strategy can significantly simplify purification by minimizing the formation of the homocoupled byproduct. |
Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Without Protecting Group)
This protocol is adapted from methodologies for selective coupling of aryl halides in the presence of benzylic halides and aims to favor the reaction at the boronic acid position.
Reagents and Materials:
-
This compound
-
Aryl halide (coupling partner)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and Cs₂CO₃ (2.0 equivalents).
-
Seal the flask and purge with an inert gas for 15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.01 equivalents) and PCy₃·HBF₄ (0.02 equivalents) in degassed toluene under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling Using a Boronic Acid Protecting Group Strategy
This protocol involves the protection of the boronic acid as a pinacol ester, followed by the Suzuki-Miyaura coupling.
Step A: Protection of this compound
-
In a round-bottom flask, dissolve this compound and pinacol (1.1 equivalents) in a suitable solvent (e.g., toluene or THF).
-
Heat the mixture at reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude this compound pinacol ester, which can be purified by column chromatography or used directly in the next step.
Step B: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the this compound pinacol ester (1.1 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₃PO₄, 2.0 equivalents).
-
Seal the flask and purge with an inert gas.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress.
-
Perform an aqueous workup and purify the product by column chromatography as described in Protocol 1.
Visualizations
Caption: A troubleshooting workflow for managing homocoupling.
Caption: Competing pathways in the Suzuki-Miyaura reaction.
References
Technical Support Center: Optimizing Suzuki Coupling of 4-(Bromomethyl)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 4-(bromomethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the Suzuki coupling of this compound?
A1: The optimal reaction temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent system used. For Suzuki couplings involving benzylic bromides, a range of temperatures has been reported. Some systems benefit from microwave conditions with temperatures reaching up to 160°C, while other protocols for benzyl (B1604629) halides have been successful at a much lower temperature of 40°C.[1][2] It is crucial to perform a temperature optimization study for your specific reaction, typically starting in the range of 80-110°C.[3] Exceeding the optimal temperature can lead to catalyst decomposition, often observed as the formation of palladium black, and an increase in side reactions, which can lower the yield.[4]
Q2: What are the common side reactions to look out for with this compound?
A2: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. It can be promoted by elevated temperatures and the presence of water and a strong base.[3] To mitigate this, consider using anhydrous conditions, a milder base (e.g., K₂CO₃ or KF), or protecting the boronic acid as a more stable pinacol (B44631) ester.[3]
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids. Therefore, it is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).
Q3: My reaction is not proceeding to completion. What are the likely causes and how can I troubleshoot this?
A3: Low or no conversion can be due to several factors:
-
Inactive Catalyst: Ensure your palladium catalyst and ligand are not degraded. Using a fresh batch of catalyst or a more stable pre-catalyst can be beneficial.
-
Inappropriate Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Incrementally increase the temperature (e.g., in 10-20°C steps) while monitoring for product formation and potential decomposition.
-
Incorrect Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to activate the boronic acid for transmetalation. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[3] The solvent system (e.g., dioxane/water, THF/water) must be appropriate for all components of the reaction.
Q4: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
A4: To improve selectivity and reduce byproducts:
-
Optimize Temperature: As mentioned, excessively high temperatures can lead to side reactions. Lowering the temperature may improve selectivity.
-
Minimize Oxygen: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction to reduce homocoupling.
-
Use a More Stable Boronic Acid Derivative: Converting the boronic acid to its pinacol ester can reduce protodeboronation.[3]
-
Adjust Stoichiometry: Ensure the stoichiometry of your reactants is optimal. An excess of the boronic acid is common, but this can sometimes lead to more homocoupling.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst/ligand. | Use a fresh batch of catalyst and ligand. Consider using a more robust pre-catalyst. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments. | |
| Inappropriate base or solvent. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water, DMF). | |
| Significant Protodeboronation | Reaction temperature is too high. | Lower the reaction temperature. |
| Base is too strong or aqueous conditions are promoting protonolysis. | Use a milder base (e.g., KF). Employ anhydrous reaction conditions. | |
| Boronic acid instability. | Convert the boronic acid to a more stable pinacol ester derivative.[3] | |
| Significant Homocoupling | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Using a Pd(II) precatalyst without complete reduction to Pd(0). | Consider using a Pd(0) source directly. | |
| Catalyst Decomposition (Palladium Black) | Reaction temperature is too high. | Decrease the reaction temperature.[4] |
| Ligand degradation or insufficient ligand. | Ensure the correct catalyst-to-ligand ratio. Consider using a more robust ligand. |
Data Presentation
Table 1: Effect of Temperature on Suzuki Coupling of Benzylic Halides and Related Compounds
| Entry | Coupling Partners | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzyl bromide & Arylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | Varies | [1] |
| 2 | Isoxazole benzylic bromide & 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 160 (Microwave) | ~10 | [1] |
| 3 | Benzyl halide & Arylboronic acid | PdCl₂ / PPh₃ | Na₂CO₃ | THF/H₂O (1:1) | 40 | Varies | [2] |
| 4 | 4-Bromoanisole & Phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | CsF | Toluene | 80-85 | 82 | [4] |
| 5 | 4-Bromoanisole & Phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | CsF | Toluene | >100 | Decreased | [4] |
| 6 | Aryl Halide & Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O (1:1) | 30-100 | 70-98 | [5] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point and should be optimized for specific substrates.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Catalyst and Ligand Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (start with a screen from 80°C to 110°C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: A troubleshooting workflow for common issues in Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
effect of water on the stability of 4-(Bromomethyl)phenylboronic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)phenylboronic acid, with a specific focus on the effect of water on its stability and reactivity in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in the presence of water?
This compound is known to be unstable in aqueous solutions. While it is often used in aqueous reaction mixtures for Suzuki-Miyaura cross-coupling reactions, its stability is a critical factor to consider for optimal results. The primary degradation pathway in the presence of water is hydrolysis, which can lead to the formation of byproducts and a reduction in the yield of the desired product. One source notes its instability in aqueous solutions.[1]
Q2: What are the main degradation pathways for this compound in aqueous media?
The two primary degradation pathways for this compound in the presence of water are:
-
Protodeboronation: This is a common side reaction for many boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 4-bromotoluene (B49008). This process is often facilitated by aqueous conditions and can be influenced by the reaction's pH.
-
Hydrolysis of the Bromomethyl Group: The benzylic bromide is susceptible to hydrolysis, which would lead to the formation of (4-(hydroxymethyl)phenyl)boronic acid. This reaction is generally slower than protodeboronation under typical Suzuki-Miyaura conditions but can become significant with prolonged reaction times or elevated temperatures in aqueous media.
Q3: Can water be beneficial in reactions involving this compound?
Yes, despite the stability concerns, water can play a positive role in Suzuki-Miyaura cross-coupling reactions. It can act as a solvent and, in some cases, is essential for the catalytic cycle to proceed efficiently. Water can facilitate the dissolution of bases and other inorganic reagents and can influence the rate of transmetalation. The key is to find the optimal balance where the reaction rate is enhanced without significant degradation of the boronic acid.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
The desired coupled product is obtained in a lower-than-expected yield.
-
Significant amounts of starting materials remain unreacted.
-
The formation of 4-bromotoluene as a major byproduct is observed (confirmable by GC-MS or NMR).
Possible Causes & Solutions:
| Cause | Solution |
| Protodeboronation | - Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed. - Optimize base: Use a milder base or a non-aqueous base if the reaction tolerates it. In some cases, powdered KF can be effective.[2] - Control temperature: Avoid excessively high temperatures that can accelerate the degradation of the boronic acid. |
| Poor Solubility | - Use a co-solvent: Employing a mixture of an organic solvent (e.g., dioxane, THF, DMF) and water can improve the solubility of the boronic acid while still benefiting from the positive effects of water on the reaction. |
| Catalyst Deactivation | - Degas solvents: Ensure all solvents, especially water, are thoroughly degassed to remove oxygen, which can lead to the oxidation of the palladium catalyst and the boronic acid. |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
Complex reaction mixture with several spots on TLC or peaks in LC-MS that do not correspond to starting materials or the desired product.
Possible Causes & Solutions:
| Cause | Solution |
| Decomposition of Boronic Acid | - Use fresh reagent: this compound can degrade upon storage, especially if exposed to moisture. Use a freshly opened bottle or a sample that has been stored under anhydrous conditions. - Formation of boroxine: Phenylboronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines. While boroxines can sometimes be active in cross-coupling, their formation indicates potential instability. |
| Side reactions of the bromomethyl group | - Protecting groups: If the bromomethyl group is not the desired reactive site for the subsequent step, consider using a protected form of the boronic acid. |
Experimental Protocols
General Protocol for an Aqueous Suzuki-Miyaura Reaction:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq.).
-
-
Solvent Addition:
-
Add a degassed mixture of an organic solvent and water (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio).
-
-
Reaction Execution:
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Primary degradation pathways of this compound in the presence of water.
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction using this compound in an aqueous system.
References
Technical Support Center: Analysis of 4-(Bromomethyl)phenylboronic Acid by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)phenylboronic acid and identifying its impurities via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: The most frequently observed impurity in this compound is its cyclic anhydride, also known as triphenylboroxin. Other potential impurities can arise from the synthetic route or degradation and may include:
-
Starting materials: Such as p-toluyl boronic acid if the bromination of the methyl group is incomplete.
-
Byproducts of synthesis: Including species from over- or under-bromination.
-
Degradation products: 4-(Hydroxymethyl)phenylboronic acid can be formed through hydrolysis of the bromomethyl group. Oxidation can also lead to other related substances.
Q2: What are the critical parameters for developing an HPLC method for this compound?
A2: Key parameters to consider for a robust HPLC method include:
-
Column Selection: A reversed-phase C18 column is commonly used.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The pH of the mobile phase is crucial for controlling the peak shape and retention of the acidic boronic acid.
-
Detection Wavelength: UV detection is suitable for this compound, typically in the range of 220-280 nm.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often a good starting point.
-
Column Temperature: Maintaining a consistent column temperature (e.g., 30 °C) can improve reproducibility.
Q3: Why am I observing peak tailing for the main peak of this compound?
A3: Peak tailing is a common issue in the HPLC analysis of boronic acids. It is often caused by the interaction of the acidic boronic acid group with residual silanol (B1196071) groups on the silica-based stationary phase of the column. To mitigate this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic or acetic acid) can suppress the ionization of the boronic acid and reduce tailing.
-
Use a Modern, End-capped Column: Columns with advanced end-capping are designed to minimize silanol interactions.
-
Consider Mobile Phase Additives: Small amounts of a competing base can sometimes improve peak shape.
Q4: How can I confirm the identity of a suspected impurity peak?
A4: The identity of an unknown peak can be confirmed using several techniques:
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer allows for the determination of the molecular weight of the compound in the peak, which is a powerful tool for identification.
-
Reference Standards: If a reference standard for the suspected impurity is available, it can be injected to compare its retention time with the unknown peak.
-
Forced Degradation Studies: Subjecting the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light) can help to generate degradation products and confirm if the observed impurity is a result of degradation.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | 1. Incorrect wavelength setting on the UV detector.2. Sample concentration is too low.3. Injection issue (e.g., air bubble in the syringe, clogged injector).4. No flow from the pump. | 1. Set the detector to an appropriate wavelength (e.g., 230 nm or 254 nm).2. Prepare a more concentrated sample solution.3. Purge the injector and ensure the sample loop is completely filled.4. Check the mobile phase reservoirs, ensure pump is primed, and check for leaks. |
| Broad or Tailing Peaks | 1. Secondary interactions with the column stationary phase (silanol groups).2. Column is old or contaminated.3. Mobile phase pH is not optimal.4. Sample is overloaded. | 1. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.2. Flush the column with a strong solvent or replace it if necessary.3. Adjust the pH of the aqueous portion of the mobile phase.4. Reduce the injection volume or dilute the sample. |
| Split Peaks | 1. Column is partially blocked or has a void.2. Injector issue.3. Sample solvent is too different from the mobile phase. | 1. Reverse-flush the column (if permissible by the manufacturer) or replace it.2. Inspect the injector for blockages.3. Dissolve the sample in the mobile phase or a solvent with a similar polarity. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump flow rate is not stable.4. Column is not properly equilibrated. | 1. Prepare fresh mobile phase and ensure it is well-mixed and degassed.2. Use a column oven to maintain a constant temperature.3. Check the pump for leaks and ensure proper check valve function.4. Allow sufficient time for the column to equilibrate with the mobile phase before injecting. |
| Extra, Unidentified Peaks | 1. Presence of impurities in the sample.2. Contamination from the sample vial, solvent, or system.3. Carryover from a previous injection. | 1. Refer to the FAQs for common impurities and consider LC-MS for identification.2. Run a blank injection (solvent only) to identify system peaks.3. Clean the injector and run several blank injections to wash out any residual sample. |
Experimental Protocols
General HPLC Method for Impurity Profiling
This method provides a starting point for the analysis of this compound and its impurities. Method optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B5-20 min: 20% to 80% B (linear gradient)20-25 min: 80% B25-26 min: 80% to 20% B (linear gradient)26-30 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of acetonitrile. |
Data Presentation: Typical Impurity Profile
The following table summarizes a hypothetical impurity profile for a sample of this compound based on the HPLC method described above. Retention times and percentages are illustrative and may vary.
| Peak ID | Compound Name | Typical Retention Time (min) | Typical Area % |
| 1 | 4-(Hydroxymethyl)phenylboronic acid | 4.5 | 0.1 - 0.5 |
| 2 | This compound | 12.2 | > 98.0 |
| 3 | Cyclic Anhydride | 18.5 | 0.5 - 1.5 |
| 4 | Unknown Impurity | 21.0 | < 0.2 |
Visualizations
Logical Workflow for HPLC Troubleshooting
This diagram illustrates a systematic approach to troubleshooting common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC problems.
Signaling Pathway of Impurity Formation
This diagram illustrates potential pathways for the formation of impurities from this compound.
Caption: Potential pathways for impurity formation from this compound.
strategies to improve the solubility of 4-(Bromomethyl)phenylboronic acid reaction mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides strategies to improve the solubility of 4-(Bromomethyl)phenylboronic acid in reaction mixtures. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to assist in your research and development activities.
Troubleshooting and FAQs
This section addresses common issues encountered when dissolving this compound for chemical reactions.
FAQs
Q1: What are the best starting solvents for dissolving this compound?
A1: Based on its polarity, this compound shows the highest solubility in polar aprotic solvents. It is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, and sparingly soluble in glacial acetic acid.[1] It is very slightly soluble in chloroform (B151607) and practically insoluble in water.[1] For related compounds like 4-chlorophenylboronic acid, strong polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) are also effective.[2]
Q2: My reaction is not compatible with highly polar solvents like DMF or DMSO. What are my options?
A2: If highly polar solvents are not suitable, consider using a co-solvent system. A common approach is to dissolve the boronic acid in a minimal amount of a good solvent (like DMF or methanol) and then dilute the mixture with a less polar solvent that is compatible with your reaction conditions.[3] Another option is to explore ethers (like THF or dioxane) or ketones, as the parent compound, phenylboronic acid, shows high solubility in these solvents.
Q3: I've added the solvent, but the dissolution is very slow. How can I speed up the process?
A3: Gentle heating and agitation can significantly increase the rate of dissolution. However, be mindful of the thermal stability of this compound and other components in your reaction mixture. Sonication is another effective technique to accelerate dissolution by using high-frequency sound waves to break up solid agglomerates.[1]
Q4: Can temperature be used to increase the solubility of this compound?
A4: Yes, for most solid-liquid systems, solubility increases with temperature. For phenylboronic acid, solubility in solvents like ethers and ketones increases with temperature. It is reasonable to expect a similar trend for this compound. However, it is crucial to determine the optimal temperature empirically to avoid decomposition of the starting material or other reagents.
Q5: What is a phase-transfer catalyst (PTC) and can it help with solubility issues?
A5: A phase-transfer catalyst is a substance that facilitates the transfer of a reactant between two immiscible phases (e.g., from an aqueous phase to an organic phase).[1] While PTCs are typically used to enable reactions between components in different phases, they are not generally used to increase the solubility of a solid in a single organic solvent. Their primary role is to transport ionic species across a phase boundary.
Data Presentation: Solubility Profile
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (g/L) at 25°C |
| N,N-Dimethylformamide (DMF) | Very Soluble[1] | > 200 |
| Methanol | Soluble[1] | 50 - 100 |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | 50 - 100 |
| Tetrahydrofuran (THF) | Moderately Soluble | 10 - 50 |
| Acetone | Moderately Soluble | 10 - 50 |
| Glacial Acetic Acid | Sparingly Soluble[1] | 1 - 10 |
| Chloroform | Very Slightly Soluble[1] | < 1 |
| Water | Practically Insoluble[1] | < 0.1 |
| Toluene | Practically Insoluble | < 0.1 |
| Hexane | Practically Insoluble | < 0.1 |
Note: The quantitative solubility values are estimates and should be determined experimentally for precise applications.
Experimental Protocols
The following are detailed methodologies for strategies to improve the solubility of this compound.
Protocol 1: Use of a Co-Solvent System
This protocol is designed for reactions where the optimal solvent for the reaction is a poor solvent for this compound.
Objective: To dissolve this compound in a reaction-compatible solvent system.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
Co-solvent (e.g., N,N-Dimethylformamide - DMF)
-
Reaction vessel with magnetic stirring
Procedure:
-
To the reaction vessel, add the this compound.
-
Add the primary reaction solvent (e.g., Toluene) to the vessel.
-
Begin vigorous magnetic stirring.
-
Slowly add the co-solvent (e.g., DMF) dropwise to the suspension.
-
Continue adding the co-solvent until the this compound is fully dissolved.
-
Record the final ratio of the primary solvent to the co-solvent. This ratio should be considered when calculating reagent concentrations.
-
Proceed with the addition of other reagents to the now homogeneous reaction mixture.
Protocol 2: Sonication-Assisted Dissolution
This protocol is useful when gentle heating is not desirable and dissolution in the chosen solvent is slow.
Objective: To accelerate the dissolution of this compound using ultrasonication.
Materials:
-
This compound
-
Chosen reaction solvent
-
Reaction vessel
-
Ultrasonic bath
Procedure:
-
Add the this compound and the chosen solvent to the reaction vessel.
-
Place the reaction vessel in an ultrasonic bath.
-
Turn on the ultrasonic bath and monitor the dissolution of the solid.
-
Continue sonication until the solid is completely dissolved or no further dissolution is observed.
-
Remove the vessel from the ultrasonic bath and proceed with the reaction.
Visualizations
The following diagrams illustrate the decision-making process for solvent selection and the workflow for improving solubility.
Diagram 1: Solvent Selection Workflow
Diagram 2: Experimental Workflow for Co-Solvent Usage
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]
- 5. 4-Methylphenylboronic Acid | 5720-05-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Validation & Comparative
A Head-to-Head Comparison: 4-(Bromomethyl)phenylboronic Acid vs. 4-(Bromomethyl)phenylboronic Acid Pinacol Ester in Synthetic Applications
An Objective Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of modern synthetic chemistry, 4-(bromomethyl)phenylboronic acid and its pinacol (B44631) ester derivative are indispensable bifunctional reagents. They serve as crucial building blocks in the construction of complex molecules, enabling the introduction of a reactive benzyl (B1604629) bromide moiety and a versatile boronic acid group for palladium-catalyzed cross-coupling reactions. The choice between the free boronic acid and its pinacol ester is a critical decision that hinges on a trade-off between reactivity, stability, and practical handling. This guide provides a comprehensive, data-driven comparison to inform the selection process for researchers, scientists, and drug development professionals.
Physical and Chemical Properties: A Snapshot
The fundamental differences between these two reagents begin with their physical properties. The pinacol ester is a more sterically hindered and less polar molecule, which contributes to its distinct physical characteristics and stability profile.
| Property | This compound | This compound Pinacol Ester |
| Structure | ||
| CAS Number | 68162-47-0 | 138500-85-3 |
| Molecular Formula | C₇H₈BBrO₂ | C₁₃H₁₈BBrO₂ |
| Molecular Weight | 214.85 g/mol | 297.00 g/mol |
| Appearance | White to light yellow solid | White to off-white powder |
| Melting Point | 173-177 °C | 85-89 °C |
| Storage | 2-8°C, Moisture sensitive | Room Temperature, Sealed in dry |
Reactivity in Suzuki-Miyaura Cross-Coupling
The central application for both reagents is the Suzuki-Miyaura cross-coupling reaction. The choice between the acid and its ester directly impacts the kinetics and, potentially, the overall yield of this transformation.
The Fundamental Trade-Off: Reactivity vs. Stability
Generally, boronic acids are considered more reactive than their pinacol ester counterparts in the Suzuki-Miyaura catalytic cycle.[1] The free hydroxyl groups on the boronic acid are believed to facilitate the crucial transmetalation step. However, this higher reactivity comes at the cost of lower stability.
Conversely, boronic acid pinacol esters offer enhanced stability but may exhibit slower reaction kinetics. The steric bulk of the pinacol group can hinder the approach to the palladium center, and the ester must often be hydrolyzed in situ to the active boronic acid for the reaction to proceed efficiently, although direct transmetalation from the ester is also possible.[2]
Experimental Data: A Tale of Two Outcomes
Case Study 1: Kinetic Analysis of Transmetalation A seminal study on the mechanism of the Suzuki-Miyaura reaction provides a kinetic comparison between an arylboronic acid (4-fluorophenylboronic acid) and its pinacol ester.[3][4] The data reveals a significant difference in reaction times for the transmetalation step.
| Boron Reagent | Coupling Partner | Reaction Time (Approx.) | Relative Rate |
| 4-Fluorophenylboronic Acid | [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ | ~1.2 hours | ~4.6x Faster |
| 4-Fluorophenylboronic Acid Pinacol Ester | [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ | ~5.5 hours | Slower |
| Data sourced from kinetic studies by Carrow and Hartwig, illustrating the time to product formation from a defined palladium pre-transmetalation complex.[3][4] |
This kinetic data strongly suggests that the free boronic acid is inherently more reactive in the key bond-forming step under these specific conditions.
Case Study 2: Yield Comparison in Oxidative Cross-Coupling In a different palladium-catalyzed oxidative coupling reaction, the opposite trend was observed, highlighting the critical role of reaction conditions. In the coupling of phenylboron reagents with dimethyl phosphite, the pinacol ester provided a superior yield.[5][6]
| Boron Reagent | Coupling Partner | Yield (%) |
| Phenylboronic Acid | Dimethyl Phosphite | 61% |
| Phenylboronic Acid Pinacol Ester | Dimethyl Phosphite | 75% |
| Data from a Pd-catalyzed oxidative cross-coupling reported by Li, et al.[5][6] |
This result demonstrates that under certain conditions, the enhanced stability and solubility of the pinacol ester can lead to a higher isolated yield, potentially by minimizing side reactions or degradation of the starting material over the course of the reaction.
Stability, Handling, and Purification
The most significant advantage of the pinacol ester is its superior stability.
-
This compound:
-
Instability: Prone to dehydration to form cyclic boroxine (B1236090) anhydrides, which can affect reaction stoichiometry and reproducibility.
-
Handling: Often requires storage under refrigerated and dry conditions to minimize decomposition.
-
Purification: Can be challenging to purify via standard silica (B1680970) gel chromatography due to its polarity and potential for decomposition on the stationary phase.
-
-
This compound Pinacol Ester:
-
Stability: Generally stable to air, moisture, and long-term storage at room temperature.[7] They are also more robust towards purification by silica gel chromatography.[6]
-
Handling: Easier to handle and weigh accurately due to its reduced hygroscopicity and higher stability.
-
Purification: While more amenable to chromatography than the free acid, challenges can still arise from hydrolysis on silica. Using neutral or boric acid-treated silica gel can improve purification outcomes.
-
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), the boronic acid reagent (1.2 eq. of this compound OR 1.2 eq. of its pinacol ester), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., a mixture of Dioxane and Water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).
-
Reaction: Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reactions with the free boronic acid may complete faster than those with the pinacol ester.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagrams and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura reaction, where the boronic acid or ester plays a role in the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagent Selection Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H -phosphonates in ethanol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04619G [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
Suzuki Coupling Reactivity: A Comparative Analysis of 4-(Bromomethyl)- vs. 4-(Chloromethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the choice of reactants in cross-coupling reactions is paramount to achieving optimal yields and purity. This guide provides an objective comparison of the Suzuki coupling performance of 4-(bromomethyl)phenylboronic acid and 4-(chloromethyl)phenylboronic acid, supported by experimental data, to inform substrate selection in the synthesis of complex molecules.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. A key factor influencing the success of this reaction is the reactivity of the organohalide coupling partner. In the context of functionalized phenylboronic acids, the nature of the benzylic halide substituent plays a critical role in the reaction outcome. This guide focuses on the comparative reactivity of this compound and 4-(chloromethyl)phenylboronic acid.
Executive Summary: Higher Yields and Selectivity with 4-(Chloromethyl)phenylboronic Acid in Mono-Arylation
Experimental evidence strongly indicates that for selective mono-arylation at the aryl-boron bond, 4-(chloromethyl)phenylboronic acid is the superior substrate, consistently providing higher yields of the desired product. The increased reactivity of the benzylic C-Br bond in this compound often leads to undesired side reactions, specifically a second Suzuki coupling at the benzylic position, resulting in the formation of bis-arylated byproducts and consequently lower yields of the intended mono-arylated product.
Data Presentation: A Side-by-Side Look at Reaction Yields
The following table summarizes the Suzuki coupling yields obtained from the reaction of 4-(halomethyl)phenylboronic acid derivatives with various arylboronic acids. The data for the chloro-derivative demonstrates high yields of the selectively mono-arylated product. In contrast, the bromo-derivative shows a propensity for a secondary coupling reaction.
| Entry | Arylboronic Acid Partner | 4-(Chloromethyl)phenyl Derivative Product | Yield (%)[1] | 4-(Bromomethyl)phenyl Derivative Product | Yield (%)[1] |
| 1 | p-Tolylboronic acid | 4'-Methyl-4-(chloromethyl)biphenyl | 93 | 4'-Methyl-4-(bromomethyl)biphenyl | 42 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-(chloromethyl)biphenyl | 91 | Not Reported | - |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4'-(Trifluoromethyl)-4-(chloromethyl)biphenyl | 85 | Not Reported | - |
| 4 | 3-Chlorophenylboronic acid | 3'-Chloro-4-(chloromethyl)biphenyl | 73 | Not Reported | - |
| 5 | o-Tolylboronic acid | 2'-Methyl-4-(chloromethyl)biphenyl | 90 | Not Reported | - |
Note: In the case of the reaction with 1-bromo-4-(bromomethyl)benzene, a bis-coupled product was also formed in 25% yield, highlighting the higher reactivity of the benzylic C-Br bond.[1]
Theoretical Basis for Reactivity Difference
The observed difference in reactivity can be attributed to the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst, which is the rate-determining step in the Suzuki coupling cycle. This inherent reactivity difference allows for the selective activation of the C(sp²)-Br bond over the C(sp³)-Cl bond in 1-bromo-4-(chloromethyl)benzene. Conversely, in 1-bromo-4-(bromomethyl)benzene, both the aryl C-Br and the benzylic C-Br bonds are reactive under typical Suzuki conditions, leading to a mixture of products.
Experimental Protocols
The following is a detailed methodology for the selective Suzuki-Miyaura cross-coupling reaction of 1-bromo-4-(chloromethyl)benzene with an arylboronic acid, which is analogous to the coupling of 4-(chloromethyl)phenylboronic acid.
Materials:
-
1-bromo-4-(chloromethyl)benzene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Water
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-(chloromethyl)benzene, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Add toluene and water in a 10:1 ratio (e.g., 1.0 mL of toluene and 0.1 mL of water for a 0.30 mmol scale reaction).
-
Seal the vessel and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired selectively coupled product.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki coupling catalytic cycle and the logical workflow for the selective reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for selective Suzuki coupling based on the benzylic halide.
References
A Comparative Guide to Alternative Reagents for the Benzylation of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The formation of a C(sp²)–C(sp³) bond through the benzylation of aryl halides is a cornerstone transformation in organic synthesis, pivotal in the construction of molecules with significant applications in pharmaceuticals, materials science, and agrochemicals. While traditional methods have long been employed, a growing emphasis on cost-effectiveness, sustainability, and expanded functional group tolerance has spurred the development of innovative catalytic systems. This guide provides an objective comparison of prominent alternative reagents for this key reaction, focusing on palladium-catalyzed, nickel-catalyzed, and photoredox-catalyzed methodologies. The performance of these alternatives is evaluated based on experimental data, and detailed protocols for key reactions are provided.
At a Glance: Comparison of Catalytic Systems
| Feature | Palladium Catalysis | Nickel Catalysis | Photoredox Catalysis |
| Cost & Abundance | Higher cost, less abundant | Lower cost, more earth-abundant | Catalyst cost varies (some organic dyes are cheap, Iridium/Ruthenium complexes can be expensive) |
| Reactivity with Aryl Chlorides | Often requires specialized, electron-rich, and bulky ligands | Generally more effective for activating the strong C-Cl bond | Can be effective, often in dual catalytic systems with a transition metal |
| Redox Potentials & Mechanisms | Predominantly proceeds through Pd(0)/Pd(II) two-electron pathways | More accessible Ni(I)/Ni(III) catalytic cycles and single-electron transfer (SET) pathways are possible | Involves visible-light-induced electron transfer, generating radical intermediates |
| Functional Group Tolerance | Generally exhibits broad functional group tolerance | Can be more sensitive to certain functional groups, though advancements are improving this | Often displays excellent functional group tolerance due to mild reaction conditions |
| Ligand Development | Extensive library of well-established and commercially available ligands | A rapidly developing field with increasingly robust and versatile ligands | Relies on photosensitizers; dual systems may also require ligands for the metal co-catalyst |
Quantitative Performance Data
The following tables summarize representative data for the benzylation of aryl halides using different catalytic systems. It is important to note that direct comparison can be challenging as reaction conditions and substrates vary across different studies.
Palladium-Catalyzed Benzylation
Palladium complexes are well-established catalysts for cross-coupling reactions. The following data is representative of a Suzuki-Miyaura type coupling of a benzylic halide with an arylboronic acid.
| Entry | Aryl Halide | Benzylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | PdCl₂ (10) | None | K₃PO₄/K₂CO₃ | Toluene/H₂O | 100 | 2 | 85 |
| 2 | 4-Bromoanisole | Benzylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 3 | 1-Naphthyl bromide | Benzylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | 88 |
Note: Data is compiled from various sources and represents typical conditions and yields.
Nickel-Catalyzed Benzylation
Nickel catalysis has emerged as a cost-effective and powerful alternative, especially for less reactive aryl chlorides.
| Entry | Aryl Halide | Benzylating Agent | Catalyst (mol%) | Ligand (mol%) | Reductant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Benzyl chloride | NiCl₂(PCy₃)₂ (5) | - | Zn | 2-Me-THF | 80 | 12 | 91 |
| 2 | 4-Chloro-N,N-dimethylaniline | Benzyl chloride | Ni(COD)₂ (10) | PCy₃ (20) | - | Dioxane | 145 | 15 | 75 |
| 3 | 4-Bromobenzotrifluoride | Benzyl chloride | Ni(dppf)Cl₂ (5) | - | - | 1,4-Dioxane | 80 | 18 | 89[1] |
| 4 | Phenyl iodide | Benzene | Ni(OAc)₂·4H₂O (10) | 1,10-phenanthroline (20) | - | Benzene | 90 | 24 | 76[2] |
Note: Data is compiled from various sources and represents typical conditions and yields.[3]
Photoredox-Catalyzed Benzylation
Visible-light photoredox catalysis offers mild reaction conditions and unique reactivity pathways, often in combination with another catalytic cycle.
| Entry | Aryl Halide | Benzylating Agent | Photocatalyst (mol%) | Co-catalyst (mol%) | Base/Additive | Solvent | Temp | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | N,N-diphenyl-p-toluidine | Ir(ppy)₃ (1) | NiCl₂·glyme (5) | K₂HPO₄ | DMA | RT | 24 | 85 |
| 2 | 1-Iodonaphthalene | N-Phenylpyrrolidine | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | NiBr₂·diglyme (10) | DBU | DMF | RT | 12 | 91 |
| 3 | 4-Bromobenzonitrile | Toluene | Ru(bpy)₃Cl₂ (2) | - | K₂CO₃ | DMSO | RT | 48 | 65 |
Note: Data is compiled from various sources and represents typical conditions and yields. RT = Room Temperature.
Experimental Protocols
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is representative for the coupling of an aryl chloride with a boronic acid.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol)
-
Anhydrous 2-methyltetrahydrofuran (B130290) (2-Me-THF, 5 mL)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In an inert atmosphere glovebox or using a Schlenk line, add the aryl chloride, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous 2-Me-THF to the vessel.
-
Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
General Procedure for Dual Nickel/Photoredox-Catalyzed C-H Arylation
This protocol describes a general procedure for the arylation of a C(sp³)-H bond adjacent to a nitrogen atom with an aryl halide.
Materials:
-
N-Aryl amine (0.5 mmol)
-
Aryl halide (1.0 mmol)
-
NiBr₂·diglyme (0.05 mmol, 10 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.055 mmol, 11 mol%)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.005 mmol, 1 mol%)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 mmol)
-
Anhydrous DMF (5 mL)
-
Blue LED light source
Procedure:
-
To an oven-dried vial, add the N-aryl amine, aryl halide, NiBr₂·diglyme, dtbbpy, and the iridium photocatalyst.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous DMF and DBU via syringe.
-
Place the vial approximately 5-10 cm from a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Reaction Mechanisms and Workflows
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: Generalized catalytic cycle for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Nickel-Catalyzed Cross-Coupling
Nickel-catalyzed reactions can proceed through various mechanisms, including Ni(0)/Ni(II) cycles similar to palladium, or via Ni(I)/Ni(III) pathways involving single-electron transfer (SET) processes, which is particularly relevant for the activation of aryl chlorides.
Caption: Simplified catalytic cycles for Nickel-catalyzed cross-coupling reactions.
Dual Nickel/Photoredox Catalysis Workflow
This dual catalytic system combines a photoredox cycle to generate a radical intermediate with a nickel catalytic cycle for the cross-coupling.
Caption: General workflow for a dual Nickel/Photoredox catalyzed C-H arylation.
Conclusion
The choice of reagent for the benzylation of aryl halides is a critical decision in synthetic planning. While palladium catalysis remains a robust and reliable option with a vast literature precedent, nickel-based systems offer a more economical and often more effective solution for challenging substrates like aryl chlorides. Photoredox catalysis, particularly in dual catalytic systems, provides an exceptionally mild and versatile platform, enabling reactions that are often difficult to achieve through traditional thermal methods. The continuous evolution of ligands and catalytic systems for all three methodologies promises to further expand the synthetic chemist's toolbox for this vital transformation. The selection of the optimal method will ultimately depend on the specific substrate scope, functional group compatibility, cost considerations, and the desired reaction conditions for a given synthetic target.
References
A Comparative Guide to Purity Validation of 4-(Bromomethyl)phenylboronic Acid: Titration vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. 4-(Bromomethyl)phenylboronic acid is a key building block in organic synthesis, particularly in cross-coupling reactions. Its purity can significantly impact reaction yields, impurity profiles of the final products, and overall project timelines. This guide provides an objective comparison of classical titration methods with modern chromatographic and spectroscopic techniques for the validation of this compound purity, supported by experimental protocols and comparative data.
Introduction to Purity Assessment Methods
The primary methods for determining the purity of this compound include neutralization titration, High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and disadvantages in terms of accuracy, precision, specificity, and the nature of the impurities that can be detected.
Neutralization Titration: This classical analytical technique is a cost-effective and precise method for determining the overall acidic content of a sample. Boronic acids are weak Lewis acids and their direct titration with a strong base yields an indistinct endpoint. However, the addition of a polyol, such as mannitol, forms a more acidic complex that can be accurately titrated.[1] This method is particularly useful for quantifying the boronic acid and its acidic anhydride (B1165640) form (boroxine) collectively.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can resolve the parent compound from its impurities, providing a more detailed purity profile. It is a highly sensitive and specific method, capable of detecting and quantifying a wide range of organic impurities. For boronic acids, reversed-phase HPLC is a common approach.[2][3]
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. By integrating the signals of the analyte against a certified internal standard, a highly accurate purity value can be obtained.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on the specific requirements of the analysis, such as the need for a highly precise overall purity value versus a detailed impurity profile.
| Feature | Neutralization Titration | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Acid-base neutralization of the boronic acid-mannitol complex. | Differential partitioning between a stationary and mobile phase. | Proportionality of NMR signal intensity to the number of nuclei. |
| Information Provided | Total acidic content (boronic acid + anhydride). | Separation and quantification of individual impurities. | Absolute purity and structural information. |
| Specificity | Low (quantifies all acidic species). | High (separates and quantifies individual components). | High (structurally specific). |
| Precision | Very High (typically <0.2% RSD). | High (typically <1% RSD). | High (typically <1% RSD). |
| Sensitivity | Moderate. | High. | Moderate. |
| Throughput | Moderate. | High. | Low to Moderate. |
| Cost | Low. | High. | Very High. |
| Key Advantage | High precision for total boronic acid content. | Detailed impurity profiling. | Absolute quantification without a specific reference standard. |
| Key Disadvantage | Does not distinguish between boronic acid and its anhydride. | Requires a reference standard for each impurity for accurate quantification. | Requires specialized equipment and expertise. |
Experimental Protocols
Neutralization Titration (Potentiometric)
This protocol is adapted from the general method for the titration of boric acid.
Objective: To determine the purity of this compound by potentiometric titration with sodium hydroxide (B78521) in the presence of mannitol.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
D-Mannitol
-
Deionized water, boiled to remove CO2
-
Potentiometric titrator with a combined pH electrode
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a 150 mL beaker.
-
Add 50 mL of boiled, deionized water and a magnetic stir bar. Stir to dissolve as much of the sample as possible.
-
Add approximately 5 g of D-mannitol to the beaker and stir until fully dissolved.
-
Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).
-
Immerse the calibrated pH electrode and the burette tip into the sample solution.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH and the volume of titrant added. The titration should be performed slowly near the equivalence point.
-
The equivalence point is determined from the inflection point of the titration curve (or the maximum of the first derivative).
-
Calculate the purity of the sample using the following formula:
Purity (%) = (V * M * FW) / (W * 10)
Where:
-
V = Volume of NaOH solution at the equivalence point (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
FW = Formula weight of this compound (214.85 g/mol )
-
W = Weight of the sample (mg)
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to identify and quantify its impurities by HPLC.
Materials:
-
This compound sample
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the this compound sample in a mixture of water and acetonitrile (e.g., 1 mg/mL).
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram and integrate the peaks.
-
Calculate the purity by the area normalization method:
Purity (%) = (Area of main peak / Total area of all peaks) * 100
Data Presentation
The following tables present hypothetical, yet realistic, data from the analysis of a single batch of this compound using the three described methods.
Table 1: Purity Determination by Titration
| Replicate | Sample Weight (mg) | Titrant Volume (mL) | Calculated Purity (%) |
| 1 | 251.2 | 11.58 | 98.9 |
| 2 | 249.8 | 11.51 | 98.8 |
| 3 | 252.5 | 11.65 | 99.0 |
| Average | 98.9 | ||
| RSD (%) | 0.10 |
Table 2: Purity Profile by HPLC
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.25 | Unknown Impurity |
| 2 | 9.8 | 98.95 | This compound |
| 3 | 12.1 | 0.55 | Boroxine (B1236090) (Anhydride) |
| 4 | 15.3 | 0.25 | 4-(Hydroxymethyl)phenylboronic acid |
| Total | 100.00 |
Table 3: Purity Determination by qNMR
| Parameter | Value |
| Internal Standard | Maleic Anhydride |
| Calculated Purity (%) | 99.1 |
Visualization of Workflows
Caption: Workflow for the purity determination of this compound by potentiometric titration.
Caption: Workflow for the purity analysis of this compound by HPLC.
Discussion and Conclusion
The comparative data illustrates the strengths of each technique. The titration method provides a highly precise measurement of the total boronic acid content (98.9% with an RSD of 0.10%), which is valuable for stoichiometric calculations in subsequent reactions. However, it does not provide information about the nature and quantity of individual impurities.
The HPLC analysis reveals a more detailed picture, confirming the high purity of the main component (98.95%) and quantifying the boroxine anhydride (0.55%) and another potential impurity, 4-(hydroxymethyl)phenylboronic acid (0.25%), which could arise from hydrolysis of the bromomethyl group. This level of detail is crucial for understanding the stability of the material and for troubleshooting synthetic processes.
The qNMR result (99.1%) provides an absolute purity value that is in good agreement with the other methods. This technique is particularly valuable for qualifying reference materials or for obtaining a highly accurate purity value without the need for a specific certified reference standard of this compound.
References
A Comparative Guide to Palladium Catalysts for Reactions of 4-(Bromomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The functionalized building block, 4-(bromomethyl)phenylboronic acid, is a valuable reagent in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its utility lies in the presence of two reactive sites: a boronic acid moiety amenable to palladium-catalyzed cross-coupling reactions and a bromomethyl group that can undergo subsequent nucleophilic substitution. The choice of palladium catalyst is paramount for achieving high yields and selectivity in reactions involving this substrate. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura and Heck reactions involving this compound and its analogs, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the catalyst system, which includes the palladium precursor and the associated ligands. Below is a summary of the performance of various palladium catalysts in Suzuki-Miyaura and Heck reactions with this compound or structurally similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, the reaction can be directed to selectively couple at the boronic acid group.
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-(Halomethyl)phenylboronic Acid Analogs with Aryl Halides
| Catalyst System | Aryl Halide | Arylboronic Acid Analog | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 0.2 mol% Pd(OAc)₂ / 0.4 mol% PCy₃·HBF₄ | 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 99 | [1] |
| 0.2 mol% Pd(OAc)₂ / 0.4 mol% PCy₃·HBF₄ | 1-Bromo-4-(chloromethyl)benzene | (4-Methoxyphenyl)boronic acid | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 93 | [1] |
| 0.2 mol% Pd(OAc)₂ / 0.4 mol% PCy₃·HBF₄ | 1-Bromo-4-(chloromethyl)benzene | (3-Chlorophenyl)boronic acid | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 73 | [1] |
| 10 mol% Pd(PPh₃)₄ | 3-Chloro-1H-isochromen-1-one | Phenylboronic acid | K₂CO₃ | DMF/H₂O | Not Specified | Not Specified | 75 | [2] |
| 5 mol% Pd(PPh₃)₄ | 3-Chloro-1H-isochromen-1-one | Phenylboronic acid | K₂CO₃ | DMF/H₂O | Not Specified | Not Specified | 67 | [2] |
| 10 mol% Pd(dppf)Cl₂ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Functionalized Arylboronic Acids | K₂CO₃ | DME | 80 | Overnight | Completion | [3] |
| 10 mol% PEPPSI-iPr | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Functionalized Arylboronic Acids | K₂CO₃ | DME | 80 | Overnight | No Reaction | [3] |
Note: Data for Pd(OAc)₂/PCy₃·HBF₄ is for the analogous substrate 1-bromo-4-(chloromethyl)benzene, which is expected to have similar reactivity. Data for other catalysts are for different aryl halide and boronic acid substrates but provide a general comparison of catalyst activity.
Heck Reaction
The Heck reaction enables the coupling of an unsaturated halide or triflate with an alkene. While less common for boronic acids directly, oxidative Heck-type reactions can couple arylboronic acids with olefins.
Table 2: Performance of Palladium Catalysts in the Heck-Type Reaction of Arylboronic Acids with Olefins
| Catalyst System | Olefin | Arylboronic Acid | Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5 mol% Pd(OAc)₂ | Styrene | Phenylboronic acid | 30 mol% NBS | - | Toluene | 25 | 12 | 68 | [4] |
| 5 mol% Pd(OAc)₂ | n-Butyl acrylate | Phenylboronic acid | 30 mol% NBS | - | Toluene | 25 | 12 | 69 | [4] |
| 2 mol% SPO-ligated Pd complex | Styrene | 4-Bromotoluene | - | K₂CO₃ | DMF | 60 | 12 | 95 | [4] |
Note: The data presented is for phenylboronic acid, as specific data for this compound in Heck reactions is limited. NBS (N-bromosuccinimide) is used as an oxidant in these phosphine- and base-free conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and optimization of these reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine the aryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Experimental Protocol for Heck-Type Reaction
This protocol describes a general procedure for the oxidative Heck-type coupling of an olefin with this compound.
Materials:
-
Olefin (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Oxidant (e.g., N-bromosuccinimide, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the oxidant.
-
Add the anhydrous solvent, followed by the olefin and this compound.
-
Stir the reaction mixture at the specified temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening palladium catalysts.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The selection of an optimal palladium catalyst is critical for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, catalyst systems based on palladium acetate (B1210297) with bulky phosphine (B1218219) ligands such as PCy₃ have shown high efficacy for analogous substrates. Traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are also viable options, though their performance may vary depending on the specific reaction partners. For Heck-type reactions, Pd(OAc)₂ in the presence of an oxidant provides a pathway for the coupling of arylboronic acids with olefins.
It is important to note that the bromomethyl group's reactivity may require careful optimization of reaction conditions to avoid undesired side reactions. The provided protocols offer a solid foundation for developing robust and efficient synthetic routes for the derivatization of this versatile building block. Further functionalization of the cross-coupled products can be achieved through various transformations, including the Buchwald-Hartwig amination of resulting aryl halides, expanding the chemical space accessible from this compound.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of 4-(Bromomethyl)phenylboronic acid against its anhydride form
For researchers in drug development and organic synthesis, the stability of reagents is paramount. 4-(Bromomethyl)phenylboronic acid, a key building block in Suzuki-Miyaura cross-coupling and other reactions, is known to exist in equilibrium with its cyclic trimeric anhydride (B1165640), a boroxine (B1236090). This guide provides a comparative analysis of the stability of this compound, supported by experimental data and detailed analytical protocols, to help researchers make informed decisions in their experimental design and reagent handling.
The Equilibrium Challenge
Boronic acids have a propensity to undergo dehydration to form boroxines, a six-membered ring of alternating boron and oxygen atoms. This is a reversible process, and the position of the equilibrium is influenced by several factors, including the electronic nature of the substituents on the phenyl ring, solvent, temperature, and the presence of water. For this compound, this equilibrium means that samples may contain varying amounts of the anhydride form, which can affect reaction stoichiometry and kinetics.
Substituent Effects on Stability
The electronic properties of substituents on the phenyl ring play a crucial role in the stability of the boronic acid form. Electron-donating groups tend to favor the formation of the boroxine, while electron-withdrawing groups favor the boronic acid. The bromomethyl group (-CH₂Br) is weakly electron-withdrawing, which suggests that this compound is relatively more stable in its monomeric form compared to phenylboronic acids with electron-donating substituents.
A study by Tokunaga et al. on the thermodynamics of boroxine formation for various para-substituted phenylboronic acids in CDCl₃ established a Hammett correlation. This allows for a qualitative comparison of the stability of this compound with other analogues.
| Substituent (para-) | Hammett Constant (σp) | Equilibrium Constant (Keq) for Boroxine Formation | Relative Stability of Boronic Acid |
| Methoxy (-OCH₃) | -0.27 | High | Lower |
| Methyl (-CH₃) | -0.17 | Moderate-High | Moderate-Lower |
| Bromomethyl (-CH₂Br) | ~ +0.18 (estimated) | Low-Moderate | Moderate-Higher |
| Chloro (-Cl) | +0.23 | Low | Higher |
| Nitro (-NO₂) | +0.78 | Very Low | Highest |
Note: The Hammett constant for the bromomethyl group is estimated based on its known electronic effects. The equilibrium constants are relative rankings based on the established Hammett correlation.
Alternative: The Pinacol (B44631) Ester
A common strategy to circumvent the stability issues of boronic acids is to protect the boronic acid functionality as a boronic ester. The most common protecting group is pinacol, forming a this compound pinacol ester. This derivative is a stable, crystalline solid that is less susceptible to dehydration and is often preferred for long-term storage and in reactions sensitive to the presence of the boroxine.
| Compound | Form | Melting Point (°C) | Stability Against Dehydration |
| This compound | Solid (often contains anhydride) | 173-177 | Moderate |
| This compound pinacol ester | Solid | 85-89 | High |
Experimental Protocols for Stability Assessment
Protocol 1: ¹H NMR Spectroscopy for Monitoring Equilibrium
This protocol allows for the direct observation and quantification of the equilibrium between this compound and its boroxine in solution.
Objective: To determine the relative ratio of the boronic acid and its anhydride in a given solvent at a specific temperature.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve a known quantity of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Identify the characteristic signals for the benzylic protons (-CH₂Br) of the boronic acid and the boroxine. The chemical shifts will be slightly different. Integrate the respective signals.
-
Calculation: The ratio of the integrals corresponds to the molar ratio of the two species in solution under the given conditions.
Caption: Workflow for ¹H NMR-based stability assessment.
Protocol 2: RP-HPLC for Purity and Stability Analysis
This protocol can be used to assess the purity of a sample of this compound and to monitor its stability over time. Note that aqueous mobile phases can promote the hydrolysis of the boroxine back to the boronic acid on the column, so non-aqueous conditions are sometimes preferred for separating the two species.
Objective: To separate and quantify this compound, its boroxine, and other potential impurities.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the boronic acid in acetonitrile or a mixture of acetonitrile and water.
-
Injection: Inject the sample onto the HPLC system.
-
Analysis: Monitor the chromatogram for peaks corresponding to the boronic acid and its anhydride. The boroxine, being a larger and less polar molecule, will typically have a longer retention time.
-
Quantification: The peak areas can be used to determine the relative amounts of each component.
Logical Framework for Stability Considerations
The decision to use this compound directly or to opt for its pinacol ester depends on the specific requirements of the application.
Caption: Decision-making for using the boronic acid or its ester.
Performance of 4-(Bromomethyl)phenylboronic Acid in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an optimal solvent system is paramount for the success of cross-coupling reactions. This guide provides a comprehensive comparison of the performance of 4-(bromomethyl)phenylboronic acid, a key reagent in the synthesis of biaryl compounds, across various solvent systems. The analysis is supported by experimental data on reaction yields and detailed protocols for the widely utilized Suzuki-Miyaura coupling reaction.
Impact of Solvent on Reaction Yield
The choice of solvent significantly influences the yield of Suzuki-Miyaura coupling reactions involving this compound and its analogs. The polarity, protic or aprotic nature, and the ability of the solvent to dissolve both the organic substrates and inorganic bases are critical factors. Experimental data from studies on structurally similar bromophenyl derivatives provide valuable insights into the expected performance of this compound in different solvent environments.
A study investigating the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids revealed a clear solvent-dependent trend in product yield. When using potassium phosphate (B84403) (K₃PO₄) as the base, the highest yield was achieved in 1,4-dioxane (B91453) (60%). In contrast, dry toluene (B28343) and acetonitrile (B52724) afforded lower yields of 40% and 36%, respectively.[1] Interestingly, in a separate experiment within the same study, N,N-Dimethylformamide (DMF) demonstrated superior performance over 1,4-dioxane, yielding 20% of the product compared to 15% in 1,4-dioxane, although DMF's high boiling point can complicate product isolation.[1]
These findings underscore the importance of empirical solvent screening to optimize reaction outcomes. The higher yield observed in 1,4-dioxane and DMF can be attributed to their polar aprotic nature, which facilitates the dissolution of the palladium catalyst and the boronic acid, while also promoting the crucial transmetalation step in the catalytic cycle.
| Solvent System | Base | Aryl Halide Substrate | Product Yield (%) |
| 1,4-Dioxane | K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 60 |
| Dry Toluene | K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 40 |
| Acetonitrile | K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 36 |
| DMF | K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 20 |
| 1,4-Dioxane | K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 15 |
Comparison with Alternative Reagents
While this compound is a versatile reagent, several alternatives offer advantages in terms of stability and handling, which can be crucial for reproducible and scalable syntheses. These alternatives, often referred to as boronic acid surrogates, are designed to overcome the inherent propensity of boronic acids for protodeboronation and homocoupling side reactions.
Potassium (4-(bromomethyl)phenyl)trifluoroborate: This air- and moisture-stable crystalline solid offers enhanced stability compared to the corresponding boronic acid.[2][3][4] Trifluoroborate salts are generally easier to handle and purify, and they can be used directly in Suzuki-Miyaura coupling reactions, often with improved performance for challenging substrates.[3][4]
This compound MIDA Ester: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and chromatography-compatible boronic acid surrogates. They are known to slowly release the active boronic acid under the reaction conditions, which can be advantageous in maintaining a low concentration of the reactive species and minimizing side reactions.
The selection of a suitable reagent depends on the specific requirements of the synthesis, including the scale, the nature of the coupling partners, and the desired purity of the final product.
Experimental Protocols
The following are detailed experimental protocols for typical Suzuki-Miyaura cross-coupling reactions. These protocols can be adapted for use with this compound and its alternatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is adapted from a study on the arylation of pyrimidine (B1678525) derivatives.[1]
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane, 6 mL)
-
Distilled water (1.5 mL)
-
Ethyl acetate (B1210297)
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a Schlenk flask containing the selected solvent (6 mL), add the palladium catalyst (5 mol%) and the aryl bromide (0.986 mmol).
-
Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes at room temperature.
-
Add the arylboronic acid (1.08 mmol), the base (1.972 mmol), and distilled water (1.5 mL) to the reaction mixture.
-
Heat the mixture to reflux (typically 70-80 °C) and stir for 18-22 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the mixture and perform an aqueous work-up to extract the product.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by a suitable method (e.g., column chromatography).
Protocol 2: Suzuki-Miyaura Coupling in a Toluene/Water System
This protocol is a general method often employed for Suzuki-Miyaura reactions.
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., PCy₃·HBF₄, 0.4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Toluene
-
Water
-
Reaction vessel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a reaction vessel, combine the aryl halide (0.30 mmol), arylboronic acid (0.33 mmol), palladium catalyst (0.2 mol%), phosphine ligand (0.4 mol%), and base (2.0 eq).
-
Add a mixture of toluene and water (typically in a 10:1 ratio, e.g., 1.0 mL toluene and 0.1 mL water).
-
Protect the reaction mixture with an inert atmosphere (e.g., argon).
-
Heat the mixture to 80 °C and stir for 2 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate it under reduced pressure, and purify the residue by chromatography.
Visualizing Reaction Workflows and Pathways
To better understand the experimental process and the underlying chemical transformations, graphical representations are provided below.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Boronic Acids vs. Trifluoroborate Salts in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of reagents in cross-coupling reactions is critical for the successful synthesis of complex molecules. This guide provides an objective, data-driven comparison of two popular organoboron reagents: boronic acids and their corresponding trifluoroborate salts, primarily focusing on their application in the widely used Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura reaction has become an indispensable tool for the formation of carbon-carbon bonds. At the heart of this reaction are organoboron compounds, with boronic acids traditionally being the reagents of choice. However, the emergence of potassium organotrifluoroborates has presented a compelling alternative, offering significant advantages in terms of stability and handling. This guide will delve into the key differences between these two classes of reagents, supported by experimental data and detailed protocols to aid in reagent selection for your specific synthetic needs.
At a Glance: Key Differences
| Feature | Boronic Acids | Trifluoroborate Salts |
| Stability | Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation, especially with heteroaromatic substrates.[1][2] | Exceptionally stable to air and moisture, allowing for indefinite storage at room temperature.[2][3][4] |
| Handling | Can be challenging to purify and may have uncertain stoichiometry due to the presence of anhydrides.[3][5] | Crystalline, free-flowing solids that are easy to handle and weigh accurately.[3] |
| Reactivity | Generally highly reactive in cross-coupling reactions. | Often require specific conditions for the in situ release of the corresponding boronic acid for catalytic turnover.[6] |
| Substrate Scope | Broad, but can be limited by the instability of certain boronic acids. | Very broad, with the enhanced stability allowing for the coupling of substrates that are challenging with boronic acids.[7] |
| Toxicity | Low toxicity, making them environmentally benign compared to other organometallic reagents.[4] | Also exhibit low toxicity.[4] |
Delving Deeper: A Performance Showdown
The superior stability of trifluoroborate salts often translates to more consistent and higher yields in cross-coupling reactions, particularly with sensitive or complex substrates.[1] Boronic acids, while effective, can be susceptible to degradation under reaction conditions, leading to lower and more variable yields.[1]
Comparative Yields in Suzuki-Miyaura Cross-Coupling
The following table summarizes a selection of comparative data from various studies, illustrating the performance of boronic acids versus their trifluoroborate salt counterparts in Suzuki-Miyaura cross-coupling reactions.
| Aryl Halide | Boronic Acid/Trifluoroborate | Product | Yield (%) with Boronic Acid | Yield (%) with Trifluoroborate Salt | Reference |
| 4-Chloroanisole | (7-Bromo-1H-indol-2-yl)boronic acid / K-(7-Bromo-1H-indol-2-yl)trifluoroborate | 2-(4-Methoxyphenyl)-7-bromo-1H-indole | Often low and variable | Typically higher and more consistent | [1] |
| Heteroaryl Iodide | Indoloboronic acid / Indolotrifluoroborate | Substituted Indole | 37 | 60 | [7] |
| 4-Bromoacetophenone | Potassium vinyltrifluoroborate | 4-Vinylacetophenone | N/A | 79 | [8] |
| 4-Chloroanisole | Potassium 4-(benzoyloxy)butyltrifluoroborate | 4-(4-Methoxyphenyl)butyl benzoate | N/A | Good to excellent | [9] |
The "How-To": Experimental Protocols
Detailed and reliable experimental protocols are paramount for reproducible results in the laboratory. Below are representative procedures for the synthesis of a trifluoroborate salt from a boronic acid and a general protocol for a Suzuki-Miyaura cross-coupling reaction using a trifluoroborate salt.
Synthesis of Potassium (7-Bromo-1H-indol-2-yl)trifluoroborate
This protocol is a general procedure for the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
(7-Bromo-1H-indol-2-yl)boronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
Dissolve (7-Bromo-1H-indol-2-yl)boronic acid in methanol.
-
Add an aqueous solution of potassium hydrogen difluoride (KHF₂) to the methanolic solution of the boronic acid.
-
Stir the mixture at room temperature for the specified time.
-
Remove the methanol under reduced pressure.
-
Collect the resulting solid by filtration, wash with cold water and then with acetone.
-
Dry the solid under vacuum to yield potassium (7-Bromo-1H-indol-2-yl)trifluoroborate as a stable, crystalline solid.
General Protocol for Suzuki-Miyaura Cross-Coupling of a Potassium Alkyltrifluoroborate with an Aryl Chloride
This protocol provides a general method for the cross-coupling of secondary alkyltrifluoroborates with aryl chlorides.[10]
Materials:
-
Aryl chloride (1.0 equiv.)
-
Potassium secondary alkyltrifluoroborate (1.05 equiv.)
-
Potassium carbonate (K₂CO₃, 3.0 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol %)
-
Deionized water
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride, potassium secondary alkyltrifluoroborate, and potassium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and deionized water.
-
Sparge the mixture with argon for 15 minutes.
-
In a separate vial, combine palladium(II) acetate and RuPhos, and then add this catalyst mixture to the reaction vessel under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the synthesis of a trifluoroborate salt and the catalytic cycle of the Suzuki-Miyaura reaction.
The Bottom Line: Which Reagent Reigns Supreme?
For routine cross-coupling reactions with robust substrates, boronic acids remain a viable and cost-effective option. However, for syntheses involving sensitive functional groups, challenging heteroaromatic systems, or when long-term storage and handling convenience are priorities, potassium organotrifluoroborates emerge as the superior choice.[1][3] Their enhanced stability translates to more reliable and reproducible outcomes, a critical factor in the high-stakes environment of drug discovery and development. The initial investment in preparing or purchasing trifluoroborate salts can be offset by the improved yields, reduced purification efforts, and the ability to perform reactions that might otherwise be unfeasible with their boronic acid counterparts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Quantifying the Conversion of 4-(Bromomethyl)phenylboronic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reaction progress is paramount for optimizing yields, understanding kinetics, and ensuring the quality of the final product. 4-(Bromomethyl)phenylboronic acid is a key building block in organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form complex organic molecules. Accurate quantification of its conversion is therefore a critical analytical challenge.
This guide provides a comprehensive comparison of the most common analytical methods for quantifying the conversion of this compound in a typical Suzuki-Miyaura coupling reaction. We will delve into the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Representative Reaction: A Suzuki-Miyaura Coupling
To provide a practical context, this guide will focus on the Suzuki-Miyaura cross-coupling reaction between this compound and 4-methoxyphenylboronic acid to yield 4-(bromomethyl)-4'-methoxy-1,1'-biphenyl. The conversion is determined by measuring the decrease in the concentration of the starting material, this compound, and the increase in the concentration of the product.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. The following table summarizes the key performance attributes of HPLC-UV, LC-MS/MS, and NMR spectroscopy for monitoring the conversion of this compound.
| Feature | HPLC-UV | LC-MS/MS | ¹H NMR Spectroscopy |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation by liquid chromatography, with highly specific mass-based detection. | In-situ or off-line analysis based on the magnetic properties of atomic nuclei. |
| Primary Use | Routine reaction monitoring, purity assessment. | Trace level quantification, impurity profiling, and metabolite identification. | Structural elucidation and in-situ, real-time reaction monitoring. |
| Sensitivity | Moderate (ng to µg range). | Very High (pg to fg range).[1] | Low to Moderate (mg to µg range). |
| Selectivity | Good, but can be limited by co-eluting species. | Excellent, provides mass-to-charge ratio for unambiguous identification. | Excellent for structural isomers, but can have overlapping signals. |
| Quantification | Reliable with proper calibration standards. | Highly accurate and precise with the use of internal standards. | Inherently quantitative without the need for calibration curves (with an internal standard).[2] |
| Sample Preparation | Dilution, filtration. | Dilution, filtration. | Dilution in a deuterated solvent. |
| Throughput | High. | High. | Low to Moderate. |
| Cost | Low to Moderate. | High. | Moderate to High. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are designed for the analysis of the representative Suzuki-Miyaura reaction.
High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.5 min: 95% to 5% B
-
18.5-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Withdraw a 10 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of acetonitrile.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
Quantification: The percentage conversion can be calculated by monitoring the decrease in the peak area of this compound relative to an internal standard or by the increase in the peak area of the product, 4-(bromomethyl)-4'-methoxy-1,1'-biphenyl, using a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 213.0 -> Product ion (Q3) m/z 169.0 (loss of B(OH)₂)
-
4-(bromomethyl)-4'-methoxy-1,1'-biphenyl: Precursor ion (Q1) m/z 291.0 -> Product ion (Q3) m/z 211.0 (loss of Br)
-
-
Collision Energy: Optimized for each transition.
Sample Preparation:
-
Withdraw a 10 µL aliquot from the reaction mixture.
-
Quench and dilute the aliquot in 1 mL of 50:50 acetonitrile:water.
-
Vortex and filter through a 0.22 µm syringe filter into an LC-MS vial.
Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard against a calibration curve. This method offers exceptional sensitivity, allowing for the detection of very low levels of conversion or residual starting material.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
Sample Preparation for In-situ Monitoring:
-
The reaction is set up directly in an NMR tube using deuterated solvents (e.g., DMSO-d₆).
-
An internal standard with a known concentration and a signal that does not overlap with reactant or product signals is added (e.g., 1,3,5-trimethoxybenzene).
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals throughout the reaction.
-
Key signals to monitor:
-
This compound: Aromatic protons and the benzylic -CH₂Br protons.
-
4-(bromomethyl)-4'-methoxy-1,1'-biphenyl: Appearance of new aromatic signals and a shift in the benzylic -CH₂Br protons.
-
Quantification: The conversion can be determined by integrating the signals corresponding to the starting material and the product and comparing them to the integral of the internal standard. For example, the disappearance of the aromatic protons of the starting material can be compared to the appearance of the distinct aromatic signals of the biphenyl (B1667301) product.[2]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for sample analysis using each of the described techniques.
References
A Comparative Guide to the Synthetic Applications of 4-(Bromomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired molecular architectures with high efficiency and selectivity. 4-(Bromomethyl)phenylboronic acid has emerged as a versatile building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive literature review of its applications, offering a comparative analysis against alternative reagents, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and this compound serves as a key bifunctional reagent in this context. Its utility lies in the presence of two reactive sites: the boronic acid moiety for palladium-catalyzed cross-coupling and the bromomethyl group for subsequent nucleophilic substitution. This dual functionality allows for the sequential introduction of diverse molecular fragments, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[1]
Comparison with Alternative Reagents
The performance of this compound in Suzuki-Miyaura reactions is often benchmarked against other substituted phenylboronic acids. The electronic nature of the substituents on the phenyl ring significantly influences the reaction yield. Generally, electron-donating groups on the boronic acid partner can enhance the rate of transmetalation, a critical step in the catalytic cycle, leading to higher yields.[2] Conversely, electron-withdrawing groups can sometimes result in lower or slower reactions.
While direct head-to-head comparative yield data under standardized conditions for this compound versus its chloro- or unsubstituted benzyl (B1604629) analogues is not extensively tabulated in the literature, we can infer its reactivity based on established principles. The bromomethyl group is a moderately electron-withdrawing group, which might slightly deactivate the boronic acid compared to an electron-donating group like a methoxy (B1213986) substituent. However, its reactivity is generally sufficient for efficient coupling with a wide range of aryl and heteroaryl halides.
Table 1: Comparison of Yields in Suzuki-Miyaura Reactions with Various Boronic Acids
| Boronic Acid | Coupling Partner | Product | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | 4-Methoxybiphenyl | 91 | [3] |
| 4-Methoxyphenylboronic acid | 4-Bromonitrobenzene | 4-Methoxy-4'-nitrobiphenyl | >95 | [3] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | 4-Methoxy-4'-(trifluoromethyl)biphenyl | ~70-80 (predicted) | [4] |
| This compound | Aryl Halide | 4-(Aryl)benzyl bromide | Moderate to Good | [5] |
Note: The yields presented are from different studies and may not be directly comparable due to varying reaction conditions. The yield for this compound is described qualitatively in the literature as "moderate to good."
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of this compound in synthesis. Below are representative procedures for its use in Suzuki-Miyaura cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura reactions.[6][7]
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Synthetic Pathways
The strategic use of this compound allows for the construction of complex molecular frameworks. The following diagrams illustrate key reaction pathways.
This workflow demonstrates the power of this compound in tandem reactions. The initial palladium-catalyzed coupling forms a biaryl structure, which retains a reactive benzylic bromide handle for subsequent functionalization through nucleophilic substitution.
The catalytic cycle illustrates the key steps of the Suzuki-Miyaura reaction, starting with the oxidative addition of an aryl halide to the palladium(0) catalyst, followed by transmetalation with the activated boronic acid (boronate), and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl methanes and their derivatives through sequential Suzuki-Miyaura coupling and nucleophilic substitution reactions. While its reactivity is influenced by the electronic nature of the bromomethyl substituent, it generally provides moderate to good yields in cross-coupling reactions. The provided protocols and diagrams serve as a practical guide for researchers to effectively utilize this reagent in their synthetic strategies. Further investigation into direct, quantitative comparisons with other benzylic boronic acids under standardized conditions would be beneficial for more precise reaction optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 4-(Bromomethyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-(Bromomethyl)phenylboronic acid, a common reagent in research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance within the laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Hazard Summary
This compound presents multiple hazards that necessitate careful handling and disposal.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1] |
Disposal Procedures
The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. For small quantities, an in-laboratory neutralization procedure may be considered, but only with explicit approval from your institution's Environmental Health and Safety (EHS) department.
Method 1: Collection for Hazardous Waste Disposal (Recommended)
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), into a designated and clearly labeled hazardous waste container.[5] Do not mix with other waste streams unless directed by your EHS department.
-
Containerization: Use a chemically compatible, sealable container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials, until collection by a licensed waste disposal company.
Method 2: In-Laboratory Neutralization of Small Quantities (EHS Approval Required)
This procedure should only be performed by trained personnel in a certified chemical fume hood. It addresses both the acidic boronic acid group and the reactive bromomethyl group.
Experimental Protocol:
Objective: To neutralize the acidity of the boronic acid and deactivate the bromomethyl group of small quantities of this compound waste.
Materials:
-
Waste this compound (solid or in a compatible solvent).
-
Sodium bicarbonate (NaHCO₃) solution (5%).
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10%).
-
pH indicator strips or a calibrated pH meter.
-
Stir plate and stir bar.
-
Appropriate beakers and graduated cylinders.
-
Hazardous waste container for the final neutralized solution.
Procedure:
-
Dissolution: If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or methanol) in a beaker. If already in solution, proceed to the next step.
-
Neutralization of Boronic Acid: While stirring, slowly add the 5% sodium bicarbonate solution to the this compound solution. Monitor the pH of the solution using pH strips or a pH meter. Continue adding the sodium bicarbonate solution dropwise until the pH is between 6.0 and 8.0.[6] This step neutralizes the acidic boronic acid moiety. Be cautious as effervescence (release of CO₂) will occur.
-
Deactivation of Bromomethyl Group: After neutralization, slowly add the 10% sodium thiosulfate solution to the mixture. A general guideline is to add at least a 2-fold molar excess of sodium thiosulfate relative to the amount of this compound. Stir the reaction mixture at room temperature for at least one hour to ensure complete deactivation of the bromomethyl group.[2][7]
-
Final pH Check: After the deactivation step, re-check the pH of the solution and adjust to neutral (pH 6-8) with sodium bicarbonate if necessary.
-
Waste Collection: Transfer the final neutralized and deactivated solution to a properly labeled hazardous waste container for collection by your institution's EHS department or a licensed waste disposal contractor.
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite (B1170534) or sand. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material and any remaining solid into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and the EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | C7H8BBrO2 | CID 2735593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. laballey.com [laballey.com]
- 7. chamberlandresearch.com [chamberlandresearch.com]
Personal protective equipment for handling 4-(Bromomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Bromomethyl)phenylboronic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield (European standard - EN 166).[1] | Protects eyes from dust particles and potential splashes of the chemical.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[3][4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3] | Protects skin from accidental spills and contact.[3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially if dust is generated.[3] | Minimizes the risk of respiratory tract irritation.[2][5] |
II. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C7H8BBrO2[1] |
| Molecular Weight | 214.86 g/mol [1] |
| Appearance | White to light yellow powder or crystal. |
| Melting Point | 173-177 °C |
| Storage Temperature | 2-8°C |
III. Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol must be followed for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[5]
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling the Chemical:
-
Avoid generating dust when transferring the solid.[5] Use appropriate tools, such as a spatula, for transfers.
-
Avoid breathing dust, fumes, or mist.[5]
-
Do not get the chemical in your eyes, on your skin, or on your clothing.[5]
-
Keep the container tightly closed when not in use.[5]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Clean the work area to remove any residual chemical.
-
Remove and properly dispose of contaminated PPE.
IV. First Aid Measures
In case of exposure, immediate action is crucial.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Get medical attention.[1]
-
If on skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[5] Take off contaminated clothing and wash it before reuse.[5]
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Do NOT induce vomiting.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[5]
V. Spill and Disposal Plan
1. Spill Containment:
-
In case of a spill, avoid dust formation.[1]
-
Sweep up and shovel the material into suitable containers for disposal.[1]
2. Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]
-
Do not let the product enter drains.[4]
VI. Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
